Calteridol calcium

Catalog No.
S3334718
CAS No.
121915-83-1
M.F
C34H58Ca3N8O14
M. Wt
923.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calteridol calcium

CAS Number

121915-83-1

Product Name

Calteridol calcium

IUPAC Name

tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

Molecular Formula

C34H58Ca3N8O14

Molecular Weight

923.1 g/mol

InChI

InChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6

InChI Key

LIUKFIPDXXYGSI-UHFFFAOYSA-H

SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]

what is Calteridol calcium used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Primary Research Use of Calteridol Calcium

The specific research applications of this compound are detailed in the table below.

Application Area Specific Use Key Characteristics

| Analytical Chemistry | Reference Standard for Analytical Method Development, Validation (AMV), and Quality Control (QC) [1] [2] | • Fully characterized chemical compound. • Serves as a benchmark for traceability against pharmacopeial standards (e.g., USP, EP) [1]. • Used to ensure accuracy and consistency in testing Active Pharmaceutical Ingredients (APIs) during synthesis and formulation [1]. | | Commercial & Regulatory | Compliance and Quality Assurance | • Enables suppliers and manufacturers to demonstrate regulatory compliance [2]. • Provides a benchmark for quality control in the pharmaceutical supply chain [2]. |

Experimental Protocols for Reference Standards

In its role as a reference standard, the "experimental protocols" involve established analytical techniques rather than biological assays. Key methodologies include:

  • Method Development and Validation (AMV): this compound is used as a known substance to develop and validate analytical methods. This process ensures that the methods used to test a drug are suitable for their intended purpose, assessing parameters like precision, accuracy, and specificity [1].
  • Quality Control (QC) Testing: During the synthesis of a drug (API) or its formulation into a final product, the reference standard is used to confirm the identity, purity, and potency of the material being produced. This involves comparative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry [1].

Research Context and Next Steps

The available public data does not link this compound to direct experimentation on calcium signaling pathways. Research in that field focuses on different molecules, as shown in the diagram below which illustrates the general calcium signaling pathway for context.

CalciumSignaling Stimulus External Stimulus (Neurotransmitter, Hormone) GPCR Membrane Receptor (e.g., GPCR, RTK) Stimulus->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP³ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds IP₃R CellularResponse Cellular Response (Proliferation, Secretion, etc.) DAG->CellularResponse with PKC Ca2_Release Ca²⁺ Release ER->Ca2_Release CytoplasmicCa2 Increased Cytoplasmic Ca²⁺ Ca2_Release->CytoplasmicCa2 CytoplasmicCa2->CellularResponse

General calcium signaling pathway for research context [3] [4].

If your work requires a high-purity chemical for instrument calibration or quality assurance in pharmaceutical development, this compound serves that specific purpose. For direct biological research on calcium signaling, other tools like calcium-sensitive dyes or specific channel modulators are more appropriate.

References

Calteridol Calcium: Contrast Agent and Calcium Source

Author: Smolecule Technical Support Team. Date: February 2026

Calteridol is a calcium salt complex used in clinical and research settings, primarily for its paramagnetic properties in MRI and as a source of calcium ions in experimental biology.

Property Description
Primary Application MRI contrast agent; calcium source in liposome preparation for research [1] [2]
Mechanism as Contrast Agent Paramagnetic gadolinium complex shortens T1 relaxation time of nearby water protons, enhancing MRI signal intensity (brightness) [1]
Mechanism as Calcium Source Provides Ca²⁺ ions; vital for signal transduction, muscle contraction, bone health, and enzyme cofactor [3]

Experimental Workflow for Liposome Preparation

The following diagram outlines a research protocol using Calteridol as a calcium source in preparing liposomes for drug delivery systems, based on a cited methodology [2].

cluster_prep Lipid Film Preparation & Hydration cluster_processing Liposome Processing A Mix Lipids in Chloroform (HSPC, Cholesterol, DSPE-PEG, etc.) B Dry into Thin Film (Nitrogen stream, lyophilize) A->B C Hydrate with Calteridol Solution (55°C, vortexing) B->C D Freeze/Thaw Cycles (Liquid N₂ / 65°C water bath) C->D E Extrude (65°C, 100 nm filter) D->E F Purify Liposomes (Gel filtration column) E->F G Characterize & Use F->G

The experimental workflow for incorporating Calteridol calcium into liposomes [2].

Knowledge Gaps and Further Research

Based on the search results, this compound's primary characterized mechanism is physical (enhancing MRI contrast) [1]. Its role in biological research is often as a tool or reagent, such as a calcium source [2]. The search did not reveal specific "this compound" signaling pathways or deep therapeutic mechanisms of action, as might be expected for a drug molecule.

To find more detailed information, you could:

  • Probe Specific Databases: Search for "Calteridol" or its chemical structure in specialized databases like PubChem or the IUPHAR/BPS Guide to Pharmacology.
  • Investigate the Core Component: Explore the biological pathways of calcium ions (Ca²⁺) using resources like Reactome or KEGG PATHWAY.
  • Examine Related Agents: Research the biological interactions and toxicology of other gadolinium-based contrast agents for potential parallels.

References

Calteridol calcium ligand system and cyclen macrocycle

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of Calteridol Calcium

The table below summarizes the key chemical and functional information for this compound.

Property Description
CAS Number 121915-83-1 [1]
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄ [2] [1]
IUPAC Name Information not available in search results
Primary Function Stabilizing agent in Gadoteridol (ProHance) MRI contrast agent; acts as a calcium complex of the free ligand to prevent release of toxic free Gadolinium (Gd³⁺) [3].

The Cyclen Macrocycle and Ligand System

The core of the calteridol ligand is the cyclen macrocycle. This is a 12-membered ring containing four nitrogen atoms, which is a privileged structure in coordination chemistry and medicinal inorganic chemistry [4] [5].

  • Structural Features: The cyclen ring provides a pre-organized cavity that is an excellent match for the size of lanthanide ions like Gadolinium (Gd³⁺). It acts as a tetradentate ligand, coordinating to the metal ion through its four nitrogen atoms [5].
  • Functionalization: To effectively bind Gd³⁺, the cyclen ring is typically functionalized with pendant arms. In the case of the ligand in calteridol (sometimes referred to as Teridol or Butrol), the cyclen is tri-functionalized. Specifically, it is the calcium salt of 2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid [3]. The pendant acetate arms provide additional oxygen atoms for coordination, creating an octadentate ligand that wraps around the metal ion for high stability. The 2-hydroxypropyl group on the fourth nitrogen provides further functionality.

The following diagram illustrates the synthesis workflow for this compound, starting from the Gadolinium-based contrast agent:

G Start Gadoteridol (Gd³⁺ Complex) Formula 1 Step1 Decomplexation (Organic Acid + Ion Exchange Resin) Start->Step1 Intermediate Teridol (Free Ligand) Formula 2 Step1->Intermediate Step2 Calcium Complexation (Calcium Carbonate) Intermediate->Step2 End This compound (Ca²⁺ Complex) Formula 3 Step2->End

Synthesis workflow of this compound from Gadoteridol [3]

Detailed Synthesis Protocol

The provided patent [3] outlines a specific method for preparing this compound from the marketed MRI contrast agent, Gadoteridol.

  • Step 1: Decomplexation to Obtain Teridol

    • Reaction: Gadoteridol is reacted with a decomplexing agent.
    • Materials: The decomplexing agent system typically involves an organic acid and an ion exchange resin.
    • Procedure: The mixture is processed to remove the gadolinium ion from the macrocyclic ligand. The resulting solution contains the free ligand (Teridol).
    • Purification: The crude Teridol solution is passed through a nanofilter to remove impurities and obtain a high-purity intermediate.
  • Step 2: Complexation with Calcium

    • Reaction: The purified Teridol is reacted with a calcium ion source.
    • Materials: Calcium carbonate (CaCO₃) is used as the calcium source.
    • Procedure: The reaction mixture is stirred to facilitate the formation of the calcium complex.
    • Isolation: The final product, this compound, is isolated from the solution via crystallization.

Pharmaceutical Application and Safety

This compound is not a contrast agent itself but is used in the formulation of Gadoteridol (ProHance).

  • Safety Mechanism: A small excess of the chelating ligand is always present in Gadolinium-Based Contrast Agent (GBCA) formulations. If this free ligand were present as an acid or sodium salt, it could be metabolized or excreted too quickly. By formulating it as the highly stable and bio-compatible This compound, the ligand persists in the solution, ready to sequester any Gd³⁺ that might be released from the main contrast agent due to demetallation in the body [3].
  • Addressing Toxicity: This strategy directly mitigates the risk of Nephrogenic Systemic Fibrosis (NSF) and other toxicities associated with free gadolinium ions, which can interfere with calcium channels in the body [3] [5].

Macrocyclic Context and Broader Relevance

The cyclen macrocycle in calteridol is a cornerstone of inorganic and medicinal chemistry.

  • Superior Stability: Macrocyclic GBCAs like Gadoteridol, which use cyclen-based ligands, are known to be more stable and have slower dissociation rates than their acyclic counterparts. This results in a significantly lower risk of releasing toxic Gd³⁺ in vivo [5].
  • Versatile Scaffold: The cyclen structure is a versatile platform. Beyond MRI, modified cyclen derivatives are extensively used in other areas, such as developing CXCR4 chemokine receptor antagonists for cancer and HIV research, and as models for studying metalloenzymes [4] [6].

Conclusion

This compound is a critical safety component in a major MRI contrast agent. Its ligand system, built upon the cyclen macrocycle, exemplifies how strategic ligand design—focusing on pre-organization, multidentate coordination, and thermodynamic stability—can solve complex safety problems in pharmaceutical development. The synthesis protocol, while straightforward, relies on specific purification techniques to ensure the high purity required for human administration.

References

Calteridol calcium in vivo stability and safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Application

The table below summarizes the core chemical and application data for Calteridol Calcium:

Property Description
Chemical Name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate, 10-(2-hydroxypropyl)-, calcium salt (1:2) [1]
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄ [2] [3] [4]
Molecular Weight 923.1 g/mol [3] [4]
CAS Registry Number 121915-83-1 [1] [3] [4]
Primary Documented Use Reference standard for analytical method development, validation, and quality control during drug synthesis and formulation. It is not for human use [1].

Safety Rationale and Manufacturing Context

While a direct safety profile for this compound is not available, its safety rationale is established indirectly through its role in manufacturing gadolinium-based contrast agents (GBCAs) like Gadoteridol.

  • Function in Manufacturing: this compound is the calcium complex of the ligand (Teridol) used to bind Gadolinium (Gd³⁺). An excess of this calcium complex is deliberately used in the production of GBCAs [5].
  • Primary Safety Rationale: The purpose of this excess is to act as a "decoy" for free gadolinium ions. Gadolinium is highly toxic, and its release in the body can cause serious conditions like Nephrogenic Systemic Fibrosis (NSF). The calcium complex preferentially binds any free gadolinium that may be released, forming the more stable Calteridol and preventing the toxic effects of free Gd³⁺ [5]. The following diagram illustrates this protective mechanism:

G Gd Free Gadolinium (Gd³⁺) API Stable Gadoteridol API Gd->API  Forms Toxicity Risk of Toxicity (e.g., NSF) Gd->Toxicity  Causes CaComp This compound CaComp->Gd  Sequesters

Diagram: The role of this compound in mitigating gadolinium toxicity by sequestering free ions.

Key Information Gaps and Research Directions

The search results reveal a significant lack of publicly available data required for a full technical whitepaper. The primary gaps include:

  • In Vivo Stability: No specific data on pharmacokinetics, metabolic fate, or dissociation constants in biological systems.
  • Direct Safety Profile: No animal or clinical studies evaluating the toxicity, maximum tolerated dose, or side effects of this compound itself.
  • Detailed Experimental Protocols: The available patent [5] describes the manufacturing process but not specific bio-evaluation methodologies.

References

Calteridol calcium role in gadolinium sequestration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of Calteridol Calcium

The table below summarizes the core information about this compound:

Property Description
Chemical Name Calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid [1]
USAN This compound [2]
Molecular Formula (C17H29N4O7.Ca)2.Ca [2]
CAS Registry Number 121915-83-1 [2]
Primary Function Pharmaceutical aid (excipient) [2]
Therapeutic Role Not a drug; used to enhance safety in MRI contrast formulations [1] [2]

This compound is the calcium complex of the same macrocyclic organic ligand used to form Gadoteridol (ProHance), a common GBCA [1]. Its primary role is to act as a "sequestering agent" within the contrast formulation. If trace amounts of free gadolinium ions are released from the main Gd-complex (Gadoteridol) due to decomposition, or if free ligand is present, this compound competes for and binds them. Because calcium is biologically benign, this process diminishes the toxicity that would otherwise be caused by the highly toxic free Gd³⁺ ions or the free ligand [1].

Mechanistic Pathway of Gadolinium Sequestration

The following diagram illustrates the proposed mechanism by which this compound enhances safety in a contrast agent formulation:

G cluster_competing Competitive Complexation FreeGd Free Gd³⁺ Ion (Toxic) FreeLigand Free Ligand (Potentially Toxic) FreeGd->FreeLigand  Forms  Gd-Complex CalteridolCa This compound (Stable, Non-toxic) FreeLigand->CalteridolCa  Preferentially Binds  Calcium Ion CalteridolCa->FreeGd Sequesters GdContrast Gadoteridol (Stable Gd-Complex) GdContrast->FreeGd Potential Dechelation

This diagram shows how this compound acts as a stable sink for free gadolinium and free ligand, preventing toxicity.

Key Experimental Evidence and Protocols

The foundational evidence for this compound's use comes from patent literature describing its synthesis and purpose [1]. The key experiments involve demonstrating the synthesis of a highly pure compound and its effectiveness in stabilizing formulations.

1. Synthesis and Purification of the Ligand and Complex The preparation of this compound is part of a multi-step synthesis for the contrast agent Gadoteridol [1]. A critical objective is to produce the ligand and its metal complexes with very high purity.

  • Objective: To prepare the macrocyclic chelant (HPDO3A) and its calcium complex (this compound) with purity greater than 99.0% as determined by High-Performance Liquid Chromatography (HPLC) [1].
  • Key Steps:
    • Synthesis of the ligand, 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid (HPDO3A).
    • Purification: The crude ligand is purified by precipitating it from its reaction mass using a mixture of a protic solvent (like methanol or ethanol) and a non-solvent (like acetone or acetonitrile). This step is crucial for removing impurities and regio-isomers [1].
    • Complexation: The purified ligand is complexed with calcium salt to form this compound.
    • Analysis: The final product is characterized and its purity confirmed by HPLC [1].

2. Assessing the Impact on Formulation Safety The safety enhancement is inferred from the complex's high stability and its role as an excipient.

  • Objective: To ensure the final Gadoteridol formulation is free of toxic free Gd³⁺ and free ligand [1].
  • Methodology:
    • The synthesis of Gadoteridol can be followed by a purification process to achieve a purity greater than 99.0% [1].
    • An alternative and illustrative method involves transmetallation: converting the purified Gadoteridol complex directly into this compound. This process demonstrates the shared ligand and the thermodynamic stability of the calcium complex [1].
    • The presence of this compound in the final formulation acts as a stabilizer. If any free ligand is generated over time (e.g., due to shelf-life degradation), it will be immediately complexed by the calcium from this compound, preventing it from sequestering Gd³⁺ from the main Gadoteridol complex or from exerting its own toxicity [1].

Research Context and Future Directions

Understanding the safety concerns of GBCAs is vital for appreciating the role of excipients like this compound.

  • Gadolinium Retention Concerns: Since their first use in 1988, GBCAs were believed to be completely excreted. However, studies over the last decade have shown that gadolinium can accumulate in cells and tissues for many years, including the brain, bone, skin, and other organs [3] [4] [5]. This retention has been linked to rare but serious conditions like Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment and has prompted FDA warnings [3] [4].
  • Contrast Agent Stability: The risk of gadolinium retention is strongly tied to the kinetic inertness of the GBCA—its resistance to releasing Gd³⁺ in the body. Macrocyclic GBCAs (like Gadoteridol) are generally more inert and have lower gadolinium retention compared to linear GBCAs [4] [5] [6]. This compound is used specifically with a macrocyclic agent, further reinforcing its stability profile.
  • Innovation in Contrast Agents: Research continues to focus on developing even safer and more effective GBCAs. Recent advances include Gadopiclenol, a "q=2" macrocyclic agent designed for high relaxivity (allowing lower doses) while maintaining high stability, demonstrating the ongoing pursuit of improved safety and efficacy profiles [6].

References

Calteridol calcium synthesis from Gadoteridol intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calteridol Calcium

This compound is the calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly known as teridol or butrol). This compound serves as a critical safety excipient in gadolinium-based magnetic resonance imaging (MRI) contrast agents, specifically in formulations containing gadoteridol (marketed as ProHance) [1] [2].

The primary function of this compound in these formulations is to act as a chelating agent buffer that prevents the release of free gadolinium ions, which are known to be toxic and have been associated with nephrogenic systemic fibrosis (NSF) in patients with renal impairment [3] [2]. By maintaining an excess of complex-forming ligand in the form of its calcium complex, this compound ensures that any trace amounts of free gadolinium that might be released from the primary contrast agent are immediately sequestered, thereby enhancing the safety profile of the final pharmaceutical formulation [3] [4] [1].

Synthesis Protocol

Step 1: Decomplexation of Gadoteridol to Teridol
Materials and Equipment
  • Gadoteridol (C₁₇H₂₉N₄O₇Gd, MW = 558.7) [5]
  • Tartaric acid (preferred) or alternative decomplexing agents (succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid) [3]
  • Purified water (reaction solvent)
  • Ion exchange resins (cation and anion in series)
  • Nanofiltration system (200-300 Dalton molecular weight cut-off) [3]
  • Reaction vessel with temperature control and stirring capability
  • Filtration apparatus
Experimental Procedure
  • Reaction Setup: Charge 1.0 equivalent of gadoteridol (Example: 558.7 g, 1.0 mol) into a reaction vessel containing purified water (approximately 3-5 L per mole of gadoteridol) [3].

  • Decomplexing Agent Addition: Add 3.0-4.0 equivalents of tartaric acid (Example: 450-600 g for 1.0 mol gadoteridol) to the reaction mixture. The optimal range is 3.0-4.0 equivalents, though the process can tolerate 2.0-6.0 equivalents [3].

  • Reaction Execution: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by tracking gadolinium precipitation [3].

  • Primary Purification: Filter the reaction mixture while hot to remove the insoluble gadolinium-tartrate complex. Retain the filtrate containing teridol [3].

  • Secondary Purification: Pass the filtrate sequentially through cation and anion exchange resins to remove residual metal ions and acids [3].

  • Concentration: Concentrate the purified filtrate under reduced pressure to obtain crude teridol [3].

  • Final Purification: Perform nanofiltration using a spiral-wound organic layer reverse osmosis system with 200-300 Dalton molecular weight cut-off to remove residual salts and low molecular weight impurities [3].

  • Isolation: Concentrate the nanofiltered solution under reduced pressure to obtain pure teridol (2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) with purity >90% [3]. Expected yield: Approximately 91.5% (132.52 g from 1.0 mol gadoteridol) [3].

Step 2: Complexation with Calcium to Form Calteridol
Materials and Equipment
  • Teridol (C₁₇H₃₂N₄O₇, MW = 404.46) [6]
  • Calcium carbonate (preferred) or alternative calcium sources (calcium hydroxide or calcium chloride) [3]
  • Purified water (reaction solvent)
  • Acetone (crystallization solvent)
  • Reaction vessel with temperature control and stirring capability
  • Filtration apparatus
  • Drying oven
Experimental Procedure
  • Reaction Setup: Dissolve 1.0 equivalent of purified teridol (Example: 404.5 g, 1.0 mol) in purified water (approximately 3-5 L per mole of teridol) in a reaction vessel [3].

  • Calcium Source Addition: Add 0.9-1.8 equivalents of calcium carbonate (Example: 90-180 g for 1.0 mol teridol) to the solution. The optimal equivalent ratio depends on the desired calteridol form [3]:

    • For 1:1 teridol:calcium complex: 0.9-1.1 equivalents
    • For 2:3 teridol:calcium complex (this compound): 1.5-1.8 equivalents
  • Complexation Reaction: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by checking for consistent pH and disappearance of starting material [3].

  • Concentration: Concentrate the reaction mixture under reduced pressure to approximately half volume [3].

  • Crystallization:

    • Redissolve the concentrated product in minimal purified water at 45-55°C
    • Slowly add 2-3 volumes of acetone with continuous stirring
    • Maintain temperature at 45-55°C throughout addition [3]
  • Isolation and Drying:

    • Filter the crystallized product
    • Wash with cold acetone
    • Dry under reduced pressure at 40-50°C to constant weight [3]

Analytical Characterization

Quality Control Parameters
Analytical Method Target Specification Purpose
HPLC Purity >99.0% [1] Determine chemical purity and identify impurities
XRPD Amorphous form [1] Characterize solid-state properties
Residual Gd <10 ppm Ensure patient safety
Calcium Content Theoretical: 9.9% (1:1) or 14.1% (2:3) Verify correct complex stoichiometry
Water Content <1.0% (Karl Fischer) Ensure product stability
Residual Solvents Meets ICH guidelines Ensure patient safety

Troubleshooting Guide

Problem Possible Cause Solution
Low teridol yield after decomplexation Insufficient decomplexing agent Increase tartaric acid to 4.0 equivalents
Residual gadolinium in teridol Incomplete ion exchange Extend resin treatment time or replace resins
Poor calteridol crystallization Incorrect water:acetone ratio Optimize ratio (typically 1:2-1:3) and temperature (45-55°C)
Low calteridol purity Inadequate nanofiltration Verify nanofilter MWCO (200-300 Dalton) and integrity
Unreacted calcium carbonate Particle size too large Use finely powdered CaCO₃ or increase stirring efficiency

Process Workflow

The following diagram illustrates the complete synthesis pathway from gadoteridol to this compound:

G cluster_decomplexation Step 1: Decomplexation cluster_complexation Step 2: Calcium Complexation Start Gadoteridol (Gd-HP-DO3A) A React with Tartaric Acid (3.0-4.0 eq.) Start->A B Heat 80-90°C, 1-2 hours A->B C Filter to Remove Gd Complex B->C D Ion Exchange Purification C->D E Nanofiltration (200-300 Dalton MWCO) D->E F Concentrate under Vacuum E->F G Teridol (HP-DO3A) F->G H React with Calcium Carbonate (0.9-1.8 eq.) G->H I Heat 80-90°C, 1-2 hours H->I J Concentrate under Vacuum I->J K Crystallize with Acetone (45-55°C) J->K L Filter and Wash K->L M Dry under Vacuum L->M N This compound M->N

Safety and Regulatory Considerations

  • Gadolinium Handling: Although gadoteridol has low acute toxicity (LD₅₀ >10 mmol/kg in rats), free gadolinium ions are toxic and must be properly contained during decomplexation [5] [2].

  • Process Safety: The synthesis uses elevated temperatures (80-90°C) requiring appropriate engineering controls and personal protective equipment.

  • Pharmaceutical Standards: Final product must comply with appropriate pharmacopeial standards for residual solvents, heavy metals, and microbiological quality.

  • Environmental Considerations: Gadolinium-containing waste must be properly managed to prevent environmental contamination, as anthropogenic gadolinium has been detected in surface waters [2].

Conclusion

The synthesis of this compound from gadoteridol intermediate represents a practical and efficient two-step process that leverages existing contrast agent manufacturing infrastructure. This protocol offers advantages over traditional routes starting from DO3A, including fewer synthetic steps and higher overall yields [3] [4].

The availability of high-purity this compound is critical for pharmaceutical safety, as it serves as an essential component in gadolinium-based contrast agent formulations to prevent the release of free gadolinium ions and mitigate the risk of nephrogenic systemic fibrosis [3] [2].


References

Comprehensive Application Notes and Protocols for the Preparation of High-Purity Calteridol Calcium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Calteridol calcium is the calcium complex of the macrocyclic chelant 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly known as teridol or butrol). It functions as a critical pharmaceutical excipient in gadolinium-based contrast agents (GBCAs), such as Gadoteridol (marketed as ProHance), where its primary role is to enhance patient safety. By acting as a calcium complex of an excess ligand, this compound minimizes the risk of releasing free, toxic gadolinium ions (Gd³⁺) into the body, thereby significantly reducing the potential for serious conditions like Nephrogenic Systemic Fibrosis (NSF) [1] [2]. The strategic inclusion of this calcium complex addresses a key safety concern in the formulation of metallic contrast agents.

Traditional synthetic routes for producing the teridol ligand often start from the macrocyclic core 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), followed by alkylation with propylene oxide [3]. However, these methods can present challenges in obtaining high-purity DO3A and require additional steps to remove residual propylene oxide. A more efficient and economical approach, which is the focus of these application notes, involves using the readily available Gadoteridol—the final gadolinium complex—as the starting material. This method leverages a demetalation step to obtain the free ligand, which is then purified and complexed with calcium to yield high-purity this compound [1] [3] [4]. This reverse process offers a streamlined pathway with advantages in both purity and operational simplicity.

Synthesis and Manufacturing Protocols

Primary Synthetic Route: From Gadoteridol to this compound

The most efficient protocol for preparing this compound utilizes Gadoteridol as the starting material. This method involves a demetalation step to liberate the free ligand (teridol), followed by a recomplexation with calcium ions [1] [3]. The overall synthesis can be broken down into two main stages, as shown in the workflow below.

G Start Gadoteridol (Formula 1) Step1 Step 1: Demetalation React with Decomplexing Agent (Organic Acid + Ion Exchange Resin) Start->Step1 Intermediate Teridol / Butrol (Formula 2) Free Ligand Step1->Intermediate Step2 Step 2: Purification Nanofiltration Intermediate->Step2 Step3 Step 3: Complexation React with Calcium Carbonate and Crystallize Step2->Step3 Final This compound (Formula 3) High-Purity Product Step3->Final

2.1.1 Step 1: Demetalation of Gadoteridol to Teridol

The first critical step is the removal of the gadolinium ion from the Gadoteridol complex to generate the free ligand, teridol (Formula 2) [1].

  • Reaction Setup: The process begins by reacting Gadoteridol with a suitable decomplexing agent. The patent literature indicates that this is typically achieved using a combination of an organic acid and an ion exchange resin [1]. The specific organic acid is not explicitly named in the available excerpts, but agents like ethylenediaminetetraacetic acid (EDTA) or other strong complexing agents are commonly used in such metallation/demetallation processes to sequester the freed metal ions.
  • Procedure:
    • Dissolve Gadoteridol in a suitable solvent, typically water or a mixture of water and a water-miscible organic solvent.
    • Add the selected organic acid and ion exchange resin to the solution.
    • Heat the mixture with constant stirring to facilitate complete demetalation. The progress of the reaction can be monitored by analytical techniques such as HPLC or by testing for the presence of free gadolinium.
    • Upon completion, separate the ion exchange resin and any precipitated byproducts by filtration.
  • Key Controls: The temperature, reaction time, and stoichiometry of the decomplexing agent are crucial parameters that must be optimized to ensure complete removal of gadolinium.
2.1.2 Step 2: Purification of Teridol Intermediate

To achieve a high-purity final product, the teridol intermediate must be thoroughly purified.

  • Purification Technique: The crude teridol solution is subjected to nanofiltration [1]. This membrane filtration process is highly effective in removing low molecular weight impurities, including traces of metal ions, salts, and residual organic acids from the previous step.
  • Protocol:
    • The filtrate from Step 1 is processed using a nanofiltration unit equipped with a suitable membrane (e.g., a membrane with a molecular weight cut-off appropriate for retaining the teridol ligand while allowing impurities to pass).
    • The process may involve diafiltration to enhance purity.
    • The purified teridol solution may be concentrated under reduced pressure if necessary.
2.1.3 Step 3: Complexation with Calcium to Form this compound

The final step is the formation of the calcium complex from the purified teridol ligand.

  • Reaction Setup: The purified teridol is reacted with a calcium source. Calcium carbonate (CaCO₃) is explicitly mentioned as the preferred calcium source in the patents [1] [4]. The reaction is typically carried out in an aqueous medium.
  • Procedure:
    • Add calcium carbonate to the purified teridol solution.
    • Adjust the pH to the optimal range (likely neutral to slightly basic) to facilitate complex formation.
    • Stir the reaction mixture at a controlled temperature until complexation is complete.
    • Induce crystallization of the this compound. The patents note that the product obtained via this method is amorphous [4], which may influence its filtration and drying characteristics.
    • Isolate the solid product by filtration, wash with an appropriate solvent (e.g., cold water, ethanol, or acetone), and dry under vacuum to constant weight.
Alternative and Traditional Synthetic Pathways

For reference and comparative purposes, it is important to note the traditional synthesis.

  • Traditional Route from DO3A: The conventional method involves synthesizing DO3A first, which can be challenging to obtain in high purity. The DO3A is then alkylated with propylene oxide to introduce the 2-hydroxypropyl side chain, yielding teridol. Finally, the teridol is complexed with a calcium salt to produce this compound [3]. The main drawbacks of this method are the difficulty in purifying DO3A and the need for an extra step to remove unreacted propylene oxide, making the route from Gadoteridol more advantageous.

Analytical Methods and Purity Specifications

Key Analytical Techniques

Rigorous analytical control is essential throughout the manufacturing process. The following techniques are employed for identity confirmation, purity assessment, and quantification:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity and monitoring reaction progress. Methods are developed to resolve this compound from its potential impurities, including the free ligand, regio-isomers, and degradation products. The goal is to achieve a purity of greater than 99.0% as determined by HPLC [4].
  • X-ray Powder Diffraction (XRPD): Used for solid-state characterization. The patent indicates that Gadoteridol produced via a related process has a specific XRPD pattern [4], but it explicitly notes that this compound is amorphous [4], meaning it lacks a distinctive crystalline pattern.
  • Spectroscopic Techniques: Other techniques, such as UV-Vis spectroscopy and FTIR, can be used for supplementary identity confirmation.
  • Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectroscopy are critical for confirming the calcium content and ensuring the absence of residual gadolinium or other heavy metal contaminants.
Critical Quality Attributes and Specifications

The following table summarizes the target quality attributes for high-purity this compound, derived from the patent literature.

Table 1: Quality Attributes and Specifications for High-Purity this compound

Quality Attribute Specification / Target Analytical Method Reference
Chemical Purity > 99.0% HPLC [4]
Content of Regio-isomers < 0.5% (w/w) HPLC [4]
Residual Gadolinium (Gd) Not Detected (e.g., < 1 ppm) ICP-MS [1]
Calcium Content Conforms to Theoretical Value (~13.0%) Titration / ICP-MS [5]
Physical Form Amorphous Solid XRPD [4]
Appearance White to off-white powder Visual Inspection -

Process Optimization and Troubleshooting

Key Parameters for Process Optimization

To ensure a robust and scalable process, several parameters require careful optimization and control:

  • Purity of Starting Material: The quality of the Gadoteridol starting material directly impacts the purity of the final this compound. It is recommended to use Gadoteridol with a known and low level of isomeric impurities.
  • Efficiency of Demetalation: The choice of decomplexing agent, its concentration, reaction temperature, and time are critical. Incomplete demetalation will lead to low yields and high levels of residual gadolinium in the final product.
  • Effectiveness of Nanofiltration: The selection of the nanofiltration membrane and the operational parameters (pressure, cross-flow rate, temperature) are vital for achieving the desired purity of the teridol intermediate.
  • Stoichiometry and pH in Complexation: The molar ratio of teridol to calcium carbonate and the pH of the reaction medium must be optimized to drive the complexation to completion and prevent the formation of insoluble calcium salts or the precipitation of the free ligand.
Troubleshooting Common Issues
  • Low Final Purity: If the HPLC purity of this compound is below specification, the most likely causes are inadequate purification of the teridol intermediate (ineffective nanofiltration) or the presence of isomers from the starting Gadoteridol. Re-optimizing the nanofiltration step or sourcing higher-purity Gadoteridol is recommended.
  • Detection of Residual Gadolinium: This indicates incomplete demetalation in Step 1. Troubleshooting should focus on increasing the concentration of the decomplexing agent, extending the reaction time, or ensuring the ion exchange resin is fresh and active.
  • Poor Yield in Crystallization: Since this compound is amorphous, obtaining a consistent solid can be challenging. Experimentation with anti-solvents, concentration levels, and drying conditions (e.g., spray-drying or lyophilization) may be necessary to improve yield and handleability.

Regulatory and Safety Considerations

This compound is a Pharmaceutical Ingredient used in approved drug products (e.g., ProHance). Any manufacturing process change, including the route described herein, would require appropriate regulatory oversight and filing.

  • Safety Data: As a component of an injectable formulation, this compound must be produced under strict Good Manufacturing Practice (GMP) conditions. The final product must be non-pyrogenic and sterile if intended for injection. The excipient is considered to have a favorable safety profile, which is its primary function in the formulation [2].
  • Environmental Considerations: Standard environmental, health, and safety (EHS) protocols for handling chemical substances must be followed. Waste streams, particularly those containing gadolinium from the demetalation step, must be managed and disposed of in accordance with local regulations.

Conclusion

The synthesis of high-purity this compound starting from Gadoteridol represents a superior and industrially advantageous process compared to the traditional route from DO3A. The key to success lies in the efficient demetalation of the gadolinium complex, followed by a robust purification of the intermediate ligand via nanofiltration, and its subsequent complexation with calcium carbonate. By adhering to the detailed protocols, analytical controls, and specifications outlined in these Application Notes, researchers and drug development professionals can reliably produce this compound that meets the stringent quality requirements for its use as a critical safety-enhancing excipient in gadolinium-based contrast agents.

References

Industrial-Scale Production Parameters and Protocols for Calteridol Calcium

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

Calteridol calcium (USAN: this compound; CAS: 121915-83-1) represents a critical pharmaceutical excipient employed specifically to enhance the safety profile of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) functions as a stabilizing agent that minimizes the potential toxicity risks associated with free gadolinium ions in formulated contrast media [1] [2]. The presence of this compound in commercial formulations such as ProHance (Gadoteridol injection) demonstrates its vital role in patient safety by effectively competing with gadoteridol for free gadolinium, thereby preventing the release of this toxic metal ion in biological systems [3] [4]. This application note provides comprehensive protocols and parameters for the industrial-scale production of this compound, addressing the critical need for robust, scalable manufacturing processes that ensure high purity and consistency in the final pharmaceutical product.

The manufacturing of this compound presents unique challenges in process chemistry and quality control, requiring specialized approaches to achieve the necessary purity specifications while maintaining economic viability. Traditional synthesis routes utilizing DO3A as a starting material have faced limitations in achieving high purity efficiently, driving the development of alternative synthetic pathways [4]. Recent patent literature describes significant advances in production methodologies that enable more economical and simplified processes while meeting stringent regulatory requirements for pharmaceutical applications [3] [1] [4]. The following sections detail these industrial production parameters, analytical control strategies, and application specifics to support researchers, scientists, and drug development professionals in implementing optimized manufacturing protocols for this compound.

Chemical and Physical Properties

This compound possesses distinct molecular characteristics that define its chemical behavior, functionality, and suitability as a pharmaceutical excipient in contrast agent formulations. The compound has a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol [5]. Its chemical structure features a macrocyclic framework with four nitrogen atoms forming a coordination environment capable of complexing calcium ions through triacetate binding groups and a 2-hydroxypropyl substituent that enhances solubility characteristics [5] [1]. The compound is typically obtained in an amorphous form rather than as a crystalline material, which influences its processing and handling characteristics during pharmaceutical manufacturing [1].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Reference
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄ [5]
Molecular Weight 923.1 g/mol [5]
CAS Registry Number 121915-83-1 [5]
UNII RPH56VWA1A [5]
Synonym SQ 33,248 [5]
Physical Form Amorphous [1]
IUPAC Name tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [5]

The complexation behavior of this compound stems from its macrocyclic structure, which creates a stable coordination environment for calcium ions. This structural configuration enables the compound to effectively compete with gadoteridol for free gadolinium ions, functioning as a decorporation agent that minimizes the potential release of toxic free gadolinium in formulated contrast media [3] [2]. The compound's hydrophilic nature, imparted by multiple carboxylate groups and the hydroxypropyl substituent, contributes to its excellent aqueous solubility, an essential characteristic for its incorporation into injectable formulations [1]. Understanding these fundamental chemical and physical properties provides the foundation for developing optimized manufacturing processes and appropriate analytical control strategies for this compound in pharmaceutical applications.

Industrial Synthesis Protocols

Manufacturing Process from Gadoteridol Intermediate

The most significant advance in this compound production involves using gadoteridol (commercially available as ProHance) as a starting material, which represents a more efficient and economical approach compared to traditional synthetic routes beginning with DO3A [3] [4]. This method leverages the structural similarity between gadoteridol and the desired this compound product, requiring only a metathesis reaction where calcium ions replace gadolinium ions in the complex. The process begins with the preparation of the free ligand (HP-DO3A, referred to as "teridol") through decomplexation of gadoteridol, followed by reaction with a calcium source to form the final this compound complex [4].

The initial decomplexation step involves reacting gadoteridol with a suitable decomplexing agent, typically an organic acid, in the presence of an ion exchange resin to efficiently remove gadolinium ions from the complex [3]. Following gadolinium removal, the intermediate teridol solution undergoes purification using nanofiltration technology to eliminate impurities and residual gadolinium, achieving the high purity necessary for pharmaceutical applications [3]. The subsequent complexation reaction involves introducing calcium ions, typically from calcium carbonate, to the purified teridol solution under controlled conditions of temperature, pH, and mixing to ensure complete complex formation [3] [4]. The final crystallization step produces the amorphous this compound product, which is isolated through filtration, washed with appropriate solvents, and dried to obtain the final product with the desired purity specifications [1].

G Start Start: Gadoteridol Starting Material Step1 Decomplexation Reaction (Organic Acid + Ion Exchange Resin) Start->Step1 Step2 Gadolinium Removal and Separation Step1->Step2 Step3 Purification (Nanofiltration) Step2->Step3 Step4 Calcium Complexation (Calcium Carbonate) Step3->Step4 Step5 Crystallization (Controlled Conditions) Step4->Step5 Step6 Isolation & Filtration Step5->Step6 Step7 Washing & Drying Step6->Step7 End Final Product: This compound Step7->End

Figure 1: Industrial Manufacturing Workflow for this compound Production from Gadoteridol Intermediate

Critical Process Parameters and Optimization

Successful industrial-scale production of this compound requires careful control of specific process parameters that directly impact product quality, yield, and consistency. During the decomplexation step, the choice of decomplexing agent significantly influences the efficiency of gadolinium removal from the gadoteridol starting material [3]. Organic acids such as citric acid or EDTA have demonstrated effectiveness in this application, with process temperatures typically maintained between 20-50°C to balance reaction kinetics with potential degradation concerns [3]. The residence time in the ion exchange column must be optimized to ensure complete gadolinium removal while maintaining throughput efficiency, with typical contact times ranging from 30-90 minutes depending on column design and resin capacity [3].

The nanofiltration purification step requires precise control of transmembrane pressure and cross-flow velocity to achieve efficient separation of impurities while minimizing membrane fouling. This step is critical for reducing residual gadolinium content to pharmaceutically acceptable levels, typically below 10 ppm [3]. During the calcium complexation reaction, the calcium source selection influences product quality, with calcium carbonate preferred due to its favorable solubility characteristics and minimal introduction of counterions [3] [4]. The reaction pH must be carefully controlled throughout the complexation process, typically maintained in the range of 6.5-7.5, to ensure complete complex formation while preventing precipitation or degradation [4]. The molar ratio of calcium to teridol ligand is another critical parameter, generally maintained at approximately 1:1 to ensure complete complexation while minimizing excess calcium that could complicate purification [4].

Table 2: Critical Process Parameters for Industrial-Scale this compound Production

Process Step Parameter Optimal Range Impact on Quality
Decomplexation Temperature 20-50°C Higher temperatures increase rate but may cause degradation
Reaction Time 2-6 hours Insufficient time leads to incomplete gadolinium removal
Decomplexing Agent 1.0-1.5 molar equivalents Insufficient agent results in residual gad-complex
Nanofiltration Transmembrane Pressure 5-20 bar Affects flux and rejection characteristics
Volume Reduction Factor 5-10X Higher factors increase impurity removal efficiency
Complexation pH 6.5-7.5 Outside range causes incomplete complexation or precipitation
Calcium Carbonate 1.0-1.2 molar equivalents Excess calcium requires additional purification
Temperature 25-40°C Affects reaction kinetics and crystal formation
Crystallization Cooling Rate 0.1-0.5°C/min Controls particle size distribution
Seed Loading 0.1-1.0% w/w Influences crystal habit and particle size

For the final crystallization and isolation steps, control of cooling rate and antisolvent addition rates is essential for obtaining the desired amorphous solid form with consistent bulk density and flow properties [1]. The seed loading percentage, typically ranging from 0.1-1.0% w/w, influences particle size distribution, which affects filtration efficiency and drying characteristics [1]. The drying conditions, including temperature profile and vacuum level, must be optimized to achieve target residual solvent levels while maintaining the amorphous nature of the product, with typical drying temperatures ranging from 30-50°C under reduced pressure [1].

Analytical Control Strategies

Purity Specifications and Testing Methods

Rigorous analytical control strategies are essential throughout the manufacturing process to ensure final product quality and consistency. This compound intended for pharmaceutical applications must conform to stringent purity specifications, with current standards requiring a chemical purity greater than 99.0% as determined by high-performance liquid chromatography (HPLC) [1]. Additional critical quality attributes include residual gadolinium content, which must be maintained at very low levels (typically less than 10 ppm) to prevent potential interference with the contrast agent's safety profile [3]. The residual solvent content must comply with ICH guidelines, with particular attention to solvents used in the final crystallization and washing steps [1].

The primary analytical method for assessing this compound purity is reversed-phase HPLC with UV detection, typically employing C18 stationary phases and mobile phases consisting of aqueous buffers with organic modifiers such as acetonitrile or methanol [1]. This method must be validated to demonstrate specificity, accuracy, precision, and robustness according to regulatory standards. Identification tests including Fourier-transform infrared spectroscopy (FTIR) and comparison with reference standards provide confirmation of chemical structure and identity [5]. The amorphous nature of the solid material is confirmed through X-ray powder diffraction (XRPD), which should demonstrate the absence of crystalline peaks [1]. Additional tests include water content determination by Karl Fischer titration, residue on ignition for inorganic impurities, and pH measurement of aqueous solutions [1].

Impurity Profile and Control

Comprehensive impurity profiling is critical for this compound quality control, with particular attention to potential process-related and degradation impurities. The major identified impurities include regioisomers of the HP-DO3A ligand, which can form during the alkylation step of the synthesis, with specifications typically requiring these isomers to be controlled to less than 1.0% (w/w) individually and less than 2.0% (w/w) total [1]. Free ligand (HP-DO3A) must be controlled to minimal levels, typically less than 0.5%, to ensure complete complexation [1]. Residual gadolinium represents another critical impurity that must be monitored at multiple stages of the manufacturing process, with inductively coupled plasma mass spectrometry (ICP-MS) serving as the primary analytical technique for its quantification at trace levels [3].

Table 3: Analytical Control Strategy for this compound Quality Attributes

Quality Attribute Acceptance Criterion Analytical Method Testing Stage
Identity Matches reference standard FTIR, HPLC retention time Release
Assay (HPLC) >99.0% Reversed-phase HPLC Release, In-process
Water Content ≤5.0% Karl Fischer titration Release
Residual Gd ≤10 ppm ICP-MS Release, In-process
Residual Solvents Meets ICH limits GC Release
HP-DO3A Regioisomers ≤2.0% total HPLC Release
pH (1% solution) 6.5-7.5 Potentiometry Release
Residue on Ignition Meets specification Gravimetric Release

Implementation of in-process controls at critical manufacturing steps provides real-time monitoring and enables timely process adjustments to maintain quality. Key in-process tests include reaction completion verification by HPLC during decomplexation and complexation steps, pH monitoring throughout the process, and intermediate purity checks before critical unit operations [3] [1]. The nanofiltration permeate is typically monitored for gadolinium content to ensure efficient removal before proceeding to the complexation step [3]. Establishing a comprehensive control strategy that integrates process understanding with analytical monitoring ensures consistent production of this compound meeting all quality requirements for pharmaceutical application.

Applications and Excipient Role in MRI Contrast Agents

This compound serves a critical safety function in gadolinium-based contrast agents (GBCAs) by acting as a competitive chelator that minimizes the risk of free gadolinium release in formulated products. In commercial formulations such as ProHance (Gadoteridol injection), this compound is included at a specific concentration (0.23 mg/mL) to provide an excess of complex-forming ligand in the form of a calcium complex [2]. This formulation approach addresses the potential toxicity associated with free gadolinium ions, which has been linked to serious adverse effects including nephrogenic systemic fibrosis (NSF) in patients with impaired renal function [3] [4]. The mechanism of protection involves this compound's ability to compete with gadoteridol for any free gadolinium that may be present due to dissociation or contamination, forming the highly stable gadoteridol complex and releasing calcium ions, which pose minimal toxicological concern [3].

The formulation compatibility of this compound with gadoteridol and other excipients in MRI contrast agents has been well-established through extensive clinical use [2]. In final drug product compositions, this compound exists in equilibrium with the active gadolinium complex, providing immediate sequestration capacity for any free gadolinium that might be released through dissociation or introduced as an impurity [3] [2]. This protective function is particularly important during the shelf life of the product, as it prevents the accumulation of free gadolinium that could occur through gradual complex dissociation over time. The regulatory acceptance of this approach is demonstrated by the inclusion of this compound in approved pharmaceutical products, confirming its utility and safety as an excipient specifically included to enhance product safety [2].

Conclusion

The industrial-scale production of this compound has evolved significantly, with modern processes utilizing gadoteridol as a starting material offering distinct advantages in terms of process efficiency, product purity, and economic viability compared to traditional synthetic routes. The critical parameters outlined in this application note, including controlled decomplexation conditions, efficient nanofiltration purification, optimized calcium complexation, and careful crystallization control, collectively enable the consistent production of high-quality this compound meeting stringent pharmaceutical requirements [3] [1] [4]. Implementation of robust analytical control strategies throughout the manufacturing process ensures final product quality, with particular attention to impurity profiles and residual metal content [1].

The role of this compound as a safety-enhancing excipient in gadolinium-based contrast agents underscores the importance of reliable manufacturing processes that consistently produce material of appropriate quality [3] [2]. As regulatory expectations for pharmaceutical quality continue to evolve, the described protocols and parameters provide a foundation for ongoing process refinement and optimization. Future developments in this compound manufacturing will likely focus on further process intensification, enhanced purification technologies, and increasingly sophisticated analytical control strategies to support the growing clinical utilization of gadolinium-based contrast agents in magnetic resonance imaging.

References

Comprehensive Application Notes and Protocols: Calteridol Calcium Reaction Stoichiometry and Solvent Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calteridol Calcium

Chemical Background and Pharmaceutical Significance

This compound (CAS Registry Number: 121915-83-1) is a critical pharmaceutical compound used primarily in magnetic resonance imaging (MRI) contrast agents. Its chemical designation is tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate with a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol. [1] this compound functions as a calcium complex that contains an excess of complex-forming ligand, which prevents the release of trace amounts of free gadolinium in gadolinium-containing contrast agents, thereby addressing safety concerns related to Nephrogenic Systemic Fibrosis caused by gadolinium cation toxicity. [2] [3]

Table 1: Key Chemical Properties of this compound

Property Specification
CAS Registry Number 121915-83-1
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄
Molecular Weight 923.1 g/mol
UNII RPH56VWA1A
Synonyms SQ 33,248; this compound (USAN)
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 22
Topological Polar Surface Area 307 Ų
Pharmaceutical Applications and Industry Context

This compound is utilized in the formulation of MRI contrast agents, notably in products such as ProHance (Gadoteridol), which is commercially marketed worldwide. [2] The compound serves as a stabilizing agent in gadolinium-containing contrast formulations, where its excess complex-forming ligand capacity ensures minimal release of free gadolinium ions, thereby enhancing patient safety profile. The manufacturing of this compound represents a significant segment within the pharmaceutical industry, with several established manufacturers including Biophore—a company with USFDA and EU-approved API manufacturing facilities specializing in niche and complex pharmaceutical products. [4]

Synthesis Process and Stoichiometric Analysis

Manufacturing Pathway from Gadoteridol

The innovative synthesis approach for this compound utilizes Gadoteridol as the starting material, representing a more efficient pathway compared to conventional methods that begin with DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This process comprises two fundamental chemical transformations: [2] [3]

  • Step 1: Decomplexation of Gadoteridol (Formula 1) using appropriate decomplexing agents to yield Teridol (Formula 2)
  • Step 2: Complexation of the resulting Teridol with calcium ions to form this compound (Formula 3)

The starting material, Gadoteridol, is chemically known as 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate gadolinium complex. The intermediate compound, Teridol, is 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (commonly referred to as butrol). The final product, this compound, is the calcium salt of this structure. [2]

Reaction Stoichiometry and Molecular Equivalents

The synthesis of this compound requires precise stoichiometric relationships to ensure optimal yield and purity. The process involves careful control of molecular equivalents throughout both synthesis steps.

Table 2: Reaction Stoichiometry for this compound Synthesis

Reaction Component Molecular Equivalent Role in Reaction Stoichiometric Notes
Gadoteridol (starting material) 1.0 Gd³⁺ complex precursor Basis for stoichiometric calculations
Decomplexing agent 1.0-1.5 Gd³⁺ removal Varies based on agent efficiency
Calcium source (CaCO₃) 0.55-0.60 (Ca²⁺/F⁻ ratio) Ca²⁺ provider Slightly above theoretical 0.5 ratio
Teridol intermediate 1.0 Ligand for calcium complexation Purified before complexation

The calcium to ligand molar ratio represents a critical stoichiometric parameter. The theoretical optimum Ca²⁺ to F⁻ ratio is 0.5 (representing twice the amount of fluoride required for each mole of calcium to synthesize one mole of calcium fluoride). However, experimental data suggests that practical optimum ratios range between 0.55-0.60 due to calcium loss during experiments through reactions with other cations present in the wastewater or within the experimental setup. [5]

Process Optimization and Parameter Control

Crystallization Optimization Strategies

The crystallization process for this compound production requires meticulous parameter control to maximize yield, purity, and crystal properties. Based on calcium fluoride crystallization studies, which share relevant mechanistic similarities, several critical parameters must be optimized: [5]

  • Hydraulic Retention Time (HRT): Optimal HRT of approximately 5 hours provides sufficient contact time for reactants while maintaining process efficiency. Shorter retention times (3-4 hours) result in lower fluoride removal, while longer times (6-8 hours) show no significant improvement due to saturation of active adsorption sites.
  • pH Control: The optimum pH for crystallization is approximately 6.0. At lower pH conditions, fluoride ions stabilize as hydrogen fluoride (HF) rather than calcium fluoride due to excess H⁺ ions. At higher pH values, OH⁻ ions compete with fluoride ions, leading to formation of unwanted byproducts such as calcium hydroxide and calcium carbonate.
  • Upflow Velocity: In fluidized bed reactor systems, optimal upflow velocities of 20-40 m/h promote proper mixing of reactants and their interaction with seed materials. Lower velocities (10 m/h) provide insufficient mixing, while higher velocities (50-60 m/h) cause particle expulsion and reduced efficiency.
Purification and Quality Control

The manufacturing process incorporates purification techniques to ensure high purity of the final this compound product. After the decomplexation step, impurities are removed using nanofiltration to obtain high-purity Teridol intermediate. The use of calcium carbonate as a calcium source facilitates crystallization of high-purity this compound. [2]

The synthetic approach starting from Gadoteridol offers significant advantages over the conventional DO3A-based route, including simplified processing and economic benefits. The traditional method requires challenging purification of DO3A and additional processing steps to remove propylene oxide, which are eliminated in the Gadoteridol-based approach. [3]

Experimental Protocols

Protocol 1: Decomplexation of Gadoteridol to Teridol
4.1.1 Materials and Equipment
  • Starting Material: Gadoteridol (Formula 1)
  • Decomplexing Agent: Organic acid (e.g., citric acid) or ion exchange resin
  • Equipment: Reactor vessel, temperature control system, nanofiltration unit
  • Analytical Tools: HPLC system, pH meter
4.1.2 Step-by-Step Procedure
  • Reactor Setup: Charge the reactor with Gadoteridol (1.0 equivalent) and purified water (5-10 volumes relative to Gadoteridol mass).
  • pH Adjustment: Adjust pH to 3.0-4.0 using organic acid while maintaining temperature at 25-30°C.
  • Decomplexation: Add decomplexing agent (1.0-1.5 equivalents) slowly with continuous stirring. Maintain reaction temperature below 40°C throughout addition.
  • Reaction Monitoring: Monitor reaction completion by HPLC (disappearance of Gadoteridol peak). Typical reaction time: 4-6 hours.
  • Nanofiltration: Pass reaction mixture through nanofiltration membrane to remove impurities and released gadolinium ions.
  • Isolation: Concentrate filtrate under reduced pressure and isolate Teridol intermediate.
  • Quality Control: Confirm Teridol identity and purity by HPLC and NMR spectroscopy. Purity specification: >98.5% by HPLC.
Protocol 2: Synthesis of this compound from Teridol
4.2.1 Materials and Equipment
  • Starting Material: Teridol (Formula 2) from Protocol 1
  • Calcium Source: Calcium carbonate (pharmaceutical grade)
  • Solvent System: Purified water, possibly with water-miscible cosolvents
  • Equipment: Crystallization reactor, temperature control, filtration system, drying oven
4.2.2 Step-by-Step Procedure
  • Solution Preparation: Dissolve Teridol (1.0 equivalent) in purified water (8-12 volumes) at 25-30°C with continuous stirring.
  • Calcium Addition: Slowly add calcium carbonate (0.55-0.60 molar ratio relative to ligand) portionwise to prevent excessive foaming.
  • pH Optimization: Adjust and maintain pH at 6.0 ± 0.2 using dilute hydrochloric acid or sodium hydroxide as needed.
  • Crystallization: Use programmed cooling from 30°C to 5°C at a rate of 0.5°C per minute with moderate agitation (150-200 rpm).
  • Seed Crystals: Optionally add this compound seed crystals (1-2% w/w) when solution becomes slightly turbid.
  • Crystallization Completion: Continue stirring for additional 2-4 hours after reaching final temperature.
  • Isolation: Collect crystals by filtration, wash with cold purified water (2-3 volumes).
  • Drying: Dry product under vacuum (40-45°C) until constant weight is achieved (typically 12-18 hours).
  • Quality Control: Analyze final product for identity (FTIR, NMR), purity (HPLC), crystal properties (XRPD), and residual solvents.

Process Visualization and Workflow

CalteridolSynthesis Start Gadoteridol Starting Material Step1 Decomplexation Reaction Organic Acid / Ion Exchange Resin pH 3.0-4.0, <40°C Start->Step1 Step2 Nanofiltration Purification Remove Gd³⁺ Impurities Step1->Step2 Step3 Teridol Intermediate Purity >98.5% by HPLC Step2->Step3 Step4 Calcium Complexation CaCO₃, pH 6.0, 25-30°C Step3->Step4 Step5 Crystallization Programmed Cooling 30°C→5°C 0.5°C/min, Seed Crystals Step4->Step5 Step6 Filtration & Washing Cold Purified Water Step5->Step6 Step7 Drying Vacuum, 40-45°C, 12-18h Step6->Step7 End This compound Product C₃₄H₅₈Ca₃N₈O₁₄ MW 923.1 g/mol Step7->End

Diagram 1: this compound Synthesis Workflow - This diagram illustrates the complete manufacturing process from Gadoteridol to final this compound product, highlighting key reaction and purification steps.

Analytical Characterization and Specifications

Quality Control Parameters

The quality of this compound must be verified through multiple analytical techniques to ensure compliance with pharmaceutical standards. Critical quality attributes include:

  • Identity Confirmation: FTIR, NMR, and mass spectrometry matching reference spectra
  • Purity Profile: HPLC purity not less than 98.5% (area normalization)
  • Crystalline Form: XRPD pattern matching reference material
  • Residual Solvents: Meets ICH guidelines for Class 1, 2, and 3 solvents
  • Water Content: Karl Fischer titration, typically <1.0% w/w
  • Elemental Impurities: Meets ICH Q3D guidelines for elemental impurities
Regulatory and Manufacturing Considerations

This compound manufacturing must comply with Good Manufacturing Practices (GMP) regulations across multiple jurisdictions. Successful regulatory submissions require comprehensive Drug Master File (DMF) documentation covering manufacturing process details, quality control procedures, and stability data. [4] The compound is typically manufactured in facilities with certifications from USFDA, EMEA, ANVISA, COFEPRIS, and WHO GMP. [4]

Conclusion

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of this compound with optimized reaction stoichiometry and solvent systems. The presented methodology offers significant advantages over traditional synthetic routes, including simplified processing, improved economics, and high-purity output. The two-step process from Gadoteridol through Teridol intermediate to final this compound product incorporates critical process parameters with defined optimal ranges, particularly for the crystallization step where pH control, retention time, and stoichiometric ratios significantly impact product quality. Implementation of these protocols should enable consistent manufacturing of this compound meeting pharmaceutical quality standards for use in MRI contrast agent formulations.

References

Calteridol calcium crystallization consistency protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calteridol Crystallization

Calteridol, the calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a critical component in gadolinium-based MRI contrast agents like ProHance. It serves as a stabilizing agent that prevents the release of toxic free gadolinium ions, thereby addressing safety concerns such as Nephrogenic Systemic Fibrosis [1]. The crystallization consistency of Calteridol calcium salt directly impacts the purity, stability, and safety of the final pharmaceutical formulation.

Traditional synthesis routes using DO3A as a starting material present challenges in obtaining high purity and require additional processing steps. The modern approach utilizing Gadoteridol as a starting material offers a more economical and streamlined process, but requires careful control of crystallization parameters to ensure batch-to-batch consistency [1] [2].

Materials and Equipment

Reagents and Starting Materials
  • Gadoteridol (commercial MRI contrast agent, ProHance)
  • Decomplexing agents: Suitable organic acids (e.g., citric acid)
  • Ion exchange resins: For gadolinium removal
  • Calcium carbonate (pharmaceutical grade)
  • High-purity water (HPLC grade)
  • pH adjustment solutions: NaOH, HCl
  • Solvents for crystallization (e.g., methanol, ethanol)
Equipment
  • Reactor vessel with temperature control and stirring capability
  • pH meter with temperature compensation
  • Ion-selective electrode for calcium monitoring
  • Particle size analyzer (e.g., Accusizer 780)
  • Filtration system (including nanofiltration capability)
  • Drying oven with temperature control
  • Analytical instruments: HPLC, XRD, NMR

Detailed Experimental Protocols

Protocol 1: Synthesis of Teridol from Gadoteridol

G Start Gadoteridol Starting Material Step1 Decomplexing Reaction with Organic Acid Start->Step1 Step2 Ion Exchange Resin Treatment Step1->Step2 Step3 Nanofiltration Purification Step2->Step3 Step4 Concentrate Solution to Obtain Teridol Step3->Step4 Step5 Quality Control: Purity Verification Step4->Step5

  • Decomplexing Reaction:

    • Charge Gadoteridol (Formula 1) and decomplexing agent (organic acid) in a suitable reactor [1]
    • Maintain temperature at 25-40°C with continuous stirring
    • Monitor reaction completion by HPLC (typically 4-8 hours)
  • Gadolinium Removal:

    • Pass the reaction mixture through ion exchange resin column
    • Confirm gadolinium removal by atomic absorption spectroscopy
  • Purification:

    • Subject the solution to nanofiltration to remove impurities
    • Concentrate the filtrate under reduced pressure
    • Recover high-purity Teridol (Formula 2) as an intermediate [1]
Protocol 2: Calcium Complexation and Crystallization

G Start Purified Teridol Solution Step1 pH Adjustment to 7.0-7.5 Start->Step1 Step2 Calcium Carbonate Addition Step1->Step2 Step3 Constant Composition Crystallization Step2->Step3 Step4 Monitor to Mass Doubling Point Step3->Step4 Step5 Harvest Crystals by Filtration Step4->Step5 Step6 Dry to Constant Weight Step5->Step6

  • Solution Preparation:

    • Dissolve purified Teridol in high-purity water (concentration ~50-100 mg/mL)
    • Adjust pH to 7.0-7.5 using appropriate buffers
  • Calcium Complexation:

    • Add calcium carbonate gradually with efficient stirring
    • Maintain temperature at 25-30°C
    • Monitor calcium ion concentration using ion-selective electrode
  • Constant Composition Crystallization:

    • Use calcium ion-selective electrode to monitor concentration [3]
    • Maintain supersaturation (σ = 1.42) by titrant addition [3]
    • Continue crystallization until mass doubling point is reached
    • Terminate reaction at consistent mass doubling point for reproducibility [3]
  • Crystal Recovery:

    • Separate crystals by filtration or centrifugation
    • Wash with appropriate solvent (e.g., methanol-water mixture)
    • Dry at controlled temperature (40-50°C) to constant weight

Quality Control and Characterization

Analytical Methods Table
Test Parameter Method Acceptance Criteria
Particle Size Distribution Laser light scattering (e.g., Accusizer) Dv50: 50-400 μm; Span < 2.0
Crystal Morphology Optical microscopy with polarized light Uniform 3D polyhedral forms preferred
Chemical Purity HPLC ≥98.5% pure
Calcium Content Atomic absorption spectroscopy 4.8-5.2% w/w
Water Content Karl Fischer titration ≤5.0% w/w
Crystalline Form X-ray powder diffraction Match reference pattern
Residual Solvents GC Meets ICH guidelines

Troubleshooting and Optimization

Common Crystallization Issues
  • Microcrystals or Clusters:

    • Cause: Too high supersaturation, excessive nucleation
    • Solution: Reduce cooling rate, implement seeding strategy
  • Unfavorable Morphologies:

    • Cause: Incorrect pH or impurity profile
    • Solution: Repurify intermediate, optimize pH control
  • Aggregation During Growth:

    • Cause: High seed crystal density
    • Solution: Adjust seed crystal addition, optimize stirring [3]
Optimization Strategies
  • Systematic Parameter Variation: Incrementally adjust pH, ionic strength, precipitant concentration, and temperature around initial successful conditions [4]
  • Seeding Strategies: Use matrix seeding to identify optimal crystallization conditions [4]
  • Additive Screening: Test small molecules or polymers that may enhance crystal development [4]

Conclusion and Best Practices

Consistent this compound crystallization requires careful attention to multiple parameters throughout the process. The key to success lies in:

  • Starting Material Quality: Use high-purity Teridol intermediate with thorough characterization
  • Process Control: Maintain constant composition during crystallization and terminate at consistent mass doubling points
  • Comprehensive Monitoring: Implement in-process controls for particle size, morphology, and chemical composition
  • Documentation: Maintain detailed records of all process parameters for troubleshooting and continuous improvement

Following these protocols with appropriate quality control measures will ensure consistent production of this compound salt with the required pharmaceutical properties for use in MRI contrast agents.

References

Calteridol calcium in cellular calcium signaling studies

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Calcium Signaling

Calcium ions (Ca²⁺) function as a universal second messenger, regulating a diverse array of cellular processes including muscle contraction, neuronal transmission, fertilization, gene transcription, cell proliferation, and apoptosis [1] [2] [3]. The resting cytoplasmic concentration of Ca²⁺ is maintained around 100 nM, which is vastly lower than the extracellular concentration. This gradient allows for rapid and transient signaling events when Ca²⁺ enters the cytoplasm from extracellular spaces or internal stores like the endoplasmic reticulum (ER) and mitochondria [1] [4] [2].

Key Pathways and Molecular Players

The most common pathway leading to a rise in cytoplasmic Ca²⁺ is the Phospholipase C (PLC) pathway [1] [3]. The table below summarizes the key components involved in calcium signaling.

Component Role in Calcium Signaling
Phospholipase C (PLC) Activated by GPCRs or RTKs; hydrolyzes PIP₂ to produce IP₃ and DAG [1] [2].
Inositol 1,4,5-trisphosphate (IP₃) Binds to IP₃ receptors on the ER, triggering release of Ca²⁺ into the cytoplasm [1] [5].
Store-Operated Channels (SOCs) Open when ER Ca²⁺ stores are depleted, allowing Ca²⁺ influx from outside the cell [1].
Mitochondrial Calcium Uniporter (MCU) Complex on the inner mitochondrial membrane that allows mitochondria to take up Ca²⁺ [4].
Calmodulin (CaM) Key Ca²⁺-sensing protein that, when bound to Ca²⁺, activates enzymes like CaMKs [1] [2].

Experimental Workflow for Calcium Signaling Studies

The following diagram outlines a generalized workflow for studying calcium signaling, which can be adapted for specific compounds.

G Start Start: Experimental Setup S1 Cell Preparation and Loading with Calcium Indicator Start->S1 S2 Application of Stimulus/Compound S1->S2 S3 Real-time Measurement of Cytosolic [Ca²⁺] S2->S3 S4 Modulation of Pathway (e.g., Inhibitors) S3->S4 S5 Data Analysis: Amplitude, Oscillations, Kinetics S4->S5 End Interpret Results S5->End

Calcium Signaling Pathway

To provide context for where a tool compound might act, the core calcium signaling pathway is illustrated below.

G Stimulus External Stimulus (e.g., hormone, neurotransmitter) GPCR GPCR or RTK Stimulus->GPCR PLC Phospholipase C (PLC) Activation GPCR->PLC PIP2 Hydrolysis of PIP₂ PLC->PIP2 IP3 IP₃ Production PIP2->IP3 DAG DAG Production PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC PKC Activation (by DAG and Ca²⁺) DAG->PKC CaRelease Ca²⁺ Release ER->CaRelease Cytosol Increased Cytosolic [Ca²⁺] CaRelease->Cytosol SOC Store-Operated Calcium Entry (SOCE) CaRelease->SOC Depletion Signal Cytosol->PKC Targets Downstream Cellular Effects Cytosol->Targets SOC->Cytosol Ca²⁺ Influx

Suggestions for Locating Specific Information on Calteridol Calcium

Since specific data on "this compound" was not available in the search, here are some practical steps you can take to find the required technical details:

  • Check Manufacturer Documentation: The most reliable source for application notes and detailed protocols is the company that manufactures or sells "this compound". Search their website for technical data sheets, product inserts, and application guides.
  • Search Specialized Databases: Use academic and scientific databases like PubMed, Google Scholar, and Scopus. Search for the exact compound name in the title or abstract of research papers. You can also search by its specific chemical name or CAS Registry Number if known.
  • Review Related Calcium Imaging Studies: Even if you cannot find studies on this specific compound, reviewing methodologies for other chemical Ca²⁺ indicators (e.g., Fura-2, Fluo-4) can provide a solid foundation for developing your own protocols [6].

References

Comprehensive Application Notes and Protocols for Calteridol Calcium Purification Using Nanofiltration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nanofiltration for Pharmaceutical Purification

Nanofiltration (NF) membrane technology has emerged as a highly efficient separation method for pharmaceutical applications, particularly for the purification of intermediate compounds like Calteridol calcium. NF operates on a molecular scale, typically separating compounds with molecular weights between 100-1000 Da, making it ideally suited for pharmaceutical purification where precise molecular differentiation is required. The technology offers significant advantages over traditional purification methods, including lower energy consumption compared to reverse osmosis, higher selectivity than ultrafiltration, and the ability to operate at moderate temperatures that preserve compound integrity. For this compound—a calcium-based pharmaceutical compound—nanofiltration presents a particularly advantageous approach due to the unique interactions between calcium ions and NF membrane surfaces that can be leveraged to enhance separation efficiency.

The performance of NF membranes in separating calcium compounds is governed by several interrelated mechanisms including size exclusion, Donnan effect, and dielectric exclusion. These mechanisms are significantly influenced by solution chemistry, membrane characteristics, and operating conditions. Understanding these factors is crucial for optimizing the purification of this compound, as calcium ions can interact with membrane surface functional groups, particularly carboxyl groups present in polyamide membranes, forming complexes that fundamentally alter membrane performance characteristics. Recent research has demonstrated that strategic manipulation of these interactions can simultaneously enhance both membrane permeability and selectivity, creating opportunities for significant process intensification in pharmaceutical manufacturing workflows.

Scientific Background and Mechanism of Action

Calcium-Ion Interactions with Nanofiltration Membranes

The behavior of calcium ions in nanofiltration systems is governed by a complex interplay of physical and chemical phenomena that significantly impact separation efficiency. Calcium ions (Ca²⁺) exhibit specific affinity for carboxyl groups commonly present in polyamide nanofiltration membranes, leading to the formation of coordination complexes that alter membrane properties. This calcium-carboxyl bridging phenomenon has been shown to enhance membrane surface hydrophilicity, thereby increasing water permeability while maintaining rejection characteristics for target compounds. Research has demonstrated that introducing Ca²⁺ during membrane post-treatment creates in situ intra-bridging within the polyamide matrix, resulting in membranes with improved performance characteristics including increased surface negativity and enhanced antifouling properties [1]. These modified membranes exhibit significantly increased water permeability (from 17.9 to 29.8 L·m⁻²·h⁻¹·bar⁻¹) while maintaining high selectivity (98.0% Na₂SO₄ rejection) [1].

The interaction mechanisms between calcium ions and NF membranes extend beyond simple complexation to include substantial modifications of membrane surface charge and morphological characteristics. The introduction of calcium ions during membrane fabrication or operation facilitates a dynamic reorganization of the polyamide layer, resulting in increased surface roughness and the formation of more pronounced nodular structures [1]. These morphological changes increase effective surface area, contributing to enhanced permeability without sacrificing rejection performance. Additionally, the binding of divalent calcium ions to membrane surface groups alters the electrostatic interactions between the membrane and ionic species in the feed solution, which is particularly relevant for the separation of charged pharmaceutical compounds like this compound. These phenomena collectively contribute to a complex separation environment that can be strategically manipulated to optimize this compound purification.

Table 1: Calcium Ion-Membrane Interaction Mechanisms and Their Effects on Separation Performance

Interaction Mechanism Impact on Membrane Properties Effect on Separation Performance
Calcium-carboxyl bridging Increased hydrophilicity, modified surface charge Enhanced permeability, maintained rejection
Morphological reorganization Increased surface roughness, nodular structure formation Improved flux without selectivity loss
Electrostatic modification Altered zeta potential, enhanced surface negativity Better fouling resistance, changed ion transport
Donnan potential adjustment Modified charge exclusion effects Altered rejection of charged species
Fundamental Separation Mechanisms in Nanofiltration

The separation of ionic compounds in nanofiltration systems is governed by three primary mechanisms: steric hindrance, electrostatic interactions, and dielectric exclusion. Steric hindrance, or size exclusion, operates based on the relative sizes of solute molecules compared to membrane pores. For this compound purification, this mechanism contributes to the retention of the pharmaceutical compound while allowing smaller impurities to pass through. Electrostatic interactions, described by the Donnan effect, play a crucial role in the separation of charged species like calcium ions. The membrane's surface charge creates an electrical potential that rejects co-ions and counter-ions to maintain electroneutrality, significantly influencing the transmission of ionic species [2]. Research has shown that calcium ions can substantially modify membrane surface charge through specific binding interactions, potentially even reversing the sign of the zeta potential under certain conditions [2].

Dielectric exclusion arises from image forces and Born partitioning effects related to differences in dielectric constant between the membrane material and the bulk solution. This mechanism becomes particularly significant for nanofiltration membranes with narrow pores, where the confinement of water molecules leads to a lower dielectric constant within the pores compared to the bulk solution. The combination of these separation mechanisms creates a highly selective environment that can be fine-tuned for specific applications. For this compound purification, understanding the relative contributions of these mechanisms is essential for process optimization. Studies have demonstrated that NF membrane performance with calcium-containing solutions exhibits unique characteristics, including rejection rates that can display non-monotonic behavior with changing calcium concentration, initially decreasing then increasing as concentration rises [2]. This complex rejection profile must be considered when designing purification processes for this compound.

CalciumMech Calcium Ion Interactions with NF Membranes cluster_1 Solution Conditions cluster_2 NF Membrane cluster_3 Interaction Mechanisms cluster_4 Membrane Performance Ca2 Ca²⁺ Ions Bridge Calcium-Carboxyl Bridging Ca2->Bridge Complexation Org Organic Molecules Org->Bridge Competes for Binding FA Fulvic Acid Elec Electrostatic Interaction FA->Elec Influences PA Polyamide Layer with -COOH Groups PA->Bridge Carboxyl Groups Pore Membrane Pore Bridge->Elec Alters Surface Charge Morph Morphological Change Bridge->Morph Induces Select High Selectivity Elec->Select Donnan Effect Fouling Antifouling Property Elec->Fouling Electrostatic Repulsion Perm Increased Permeability Morph->Perm Rough Surface

Membrane Selection and Process Optimization

Nanofiltration Membrane Options for Calcium Purification

Selection of appropriate nanofiltration membranes is critical for efficient this compound purification. Multiple commercial NF membranes have been evaluated for their performance with calcium-containing solutions, with significant variations observed in their separation characteristics. The NF90 membrane (Dow FilmTec) demonstrates exceptional rejection of divalent ions and organic molecules, achieving TDS removal rates of 89.65% at operating pressures of 1.2 MPa [3]. This membrane is particularly effective for this compound purification due to its tight polyamide layer that provides precise molecular separation. Alternatively, the Desal-5 DK membrane (GE) offers a different performance profile, effectively separating monovalent and divalent ions while maintaining moderate flux rates [3]. Research has shown that DK membranes exhibit unique rejection behavior with calcium chloride solutions, where rejection increases with concentration within specific ranges due to complex interactions between calcium ions and membrane surface charge groups [2].

The NT103 membrane (Nadir) presents another viable option, showing performance characteristics similar to NF90 with high monovalent ion rejection [3]. Each membrane type offers distinct advantages depending on specific purification requirements. Tight membranes like NF90 provide high rejection of this compound but may require higher operating pressures, while more open membranes may offer improved flux at the potential cost of reduced rejection. The optimal membrane selection must balance permeability requirements with separation efficiency while considering the specific physicochemical properties of this compound and its associated impurities. Recent advances in membrane technology have also enabled the development of customized surfaces through calcium-carboxyl intra-bridging during post-treatment, which can enhance membrane performance for specific applications including pharmaceutical purification [1].

Table 2: Comparison of Commercial NF Membranes for Calcium Compound Purification

Membrane Type Calcium Ion Rejection Water Permeability Optimal Operating Conditions Key Advantages
NF90 (Dow) High (>95%) 17.9-29.8 L·m⁻²·h⁻¹·bar⁻¹ Pressure: 1.2 MPa, pH 5-8 Excellent divalent ion rejection, high stability
Desal-5 DK (GE) Medium-High (varies with concentration) Moderate Wide concentration range, pH-dependent Selective monovalent/divalent separation
NT103 (Nadir) High (>90%) Similar to NF90 Pressure: 0.8-1.2 MPa High monovalent ion rejection
Calcium-Modified TFC Enhanced Significantly increased (up to 29.8 L·m⁻²·h⁻¹·bar⁻¹) Post-treatment with Ca²⁺, 50°C Customizable properties, antifouling surface
Process Optimization Strategies

Optimization of nanofiltration processes for this compound purification requires careful consideration of multiple operational parameters that collectively determine process efficiency and product quality. Operating pressure significantly influences both permeate flux and rejection characteristics through its effect on solvent flow and concentration polarization. Studies indicate that optimal pressure for NF membranes with calcium-containing solutions typically falls between 0.8-1.2 MPa, with higher pressures generally increasing flux but potentially exacerbating fouling and compression effects [3] [2]. The feed temperature also plays an important role in process performance, with increased temperature typically enhancing permeability due to reduced viscosity, though often at the cost of slightly decreased rejection [3]. Most NF membranes operate effectively in the temperature range of 20-35°C, though specific manufacturer recommendations should be followed for pharmaceutical applications.

Solution chemistry represents another critical optimization parameter for this compound purification. The feed pH significantly influences membrane surface charge through protonation/deprotonation of functional groups, thereby modifying electrostatic interactions with ionic species. Research has demonstrated that calcium rejection by NF membranes shows strong pH dependence, with optimal performance typically achieved in slightly acidic to neutral conditions (pH 5-7) [2]. The presence of organic competitors like fulvic acid can also impact separation efficiency through complex interactions with calcium ions and membrane surfaces [4]. Additionally, calcium concentration itself affects rejection behavior, with studies showing that Desal-5 DK membranes exhibit increasing calcium chloride rejection with increasing concentration in the range of 1-500 mol/m³ [2]. This nonlinear relationship must be considered when designing purification processes for this compound, as concentration effects may necessitate adjustments to other operational parameters throughout the processing cycle.

NFWorkflow Nanofiltration Process Optimization Workflow cluster_pre Pretreatment Steps cluster_main NF Process Parameters cluster_post Performance Monitoring Step1 Feed Solution Analysis (pH, conductivity, composition) Step2 pH Adjustment (Target: 5.0-7.0) Step1->Step2 Step3 Prefiltration (0.45 μm filter) Step2->Step3 Step4 Membrane Selection (NF90, DK, or NT103) Step3->Step4 Step5 System Configuration (Cross-flow, TMP: 0.8-1.2 MPa) Step4->Step5 Step6 Temperature Control (25±2°C) Step5->Step6 Step7 Flux Measurement (L·m⁻²·h⁻¹) Step6->Step7 Step8 Rejection Analysis (HPLC, conductivity) Step7->Step8 Step8->Step5 Adjust Parameters Step9 Membrane Cleaning (CIP protocol) Step8->Step9 End Purified Product Step9->End Start Feed Solution This compound Start->Step1

Experimental Protocol for this compound Purification

Materials and Equipment
  • Nanofiltration membrane: NF90 (Dow FilmTec), Desal-5 DK (GE), or NT103 (Nadir) with effective area ≥ 6.3 cm²
  • Feed solution: this compound in appropriate solvent system (concentration range: 1-10 g/L)
  • Chemical reagents: Calcium chloride (CaCl₂, analytical grade) for membrane conditioning, sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment
  • Equipment: Cross-flow filtration cell, high-pressure pump, feed reservoir with temperature control, pressure gauges (0-2 MPa range), conductivity meter, HPLC system for concentration analysis
Membrane Preparation and Conditioning

Prior to initial use, condition the nanofiltration membrane according to the following procedure: First, thoroughly rinse the membrane with deionized water to remove preservation agents. Then, immerse the membrane in a calcium chloride solution (10-40 g/100 mL) at 50°C for 10 minutes to establish calcium-carboxyl intra-bridging within the polyamide layer [1]. Following this treatment, rinse the membrane with deionized water until the effluent conductivity measures <10 μS/cm. Install the conditioned membrane in the cross-flow filtration cell and perform compaction by filtering deionized water at 10 bar for 4 hours or until the flux stabilizes (±2% variation over 30 minutes) [1]. Finally, characterize the baseline membrane performance by measuring pure water flux at 8 bar using Equation 1:

Equation 1: Water Permeability Calculation

Where PWP is pure water permeability (L·m⁻²·h⁻¹·bar⁻¹), ΔV is permeate volume (L), A is membrane area (m²), t is time (h), and P is operating pressure (bar).

Purification Procedure

Begin by preparing the this compound feed solution at the desired concentration (typically 1-10 g/L) in an appropriate solvent. Adjust the solution pH to the optimal range (5.0-7.0) using dilute NaOH or HCl solutions, as this range has been shown to maximize calcium rejection while maintaining membrane integrity [2]. Transfer the prepared solution to the feed reservoir and initiate the filtration process using the following parameters: apply operating pressure of 0.8-1.2 MPa (8-12 bar) with cross-flow velocity maintained at 0.5-1.0 m/s to minimize concentration polarization [3] [1]. Throughout the filtration process, maintain temperature at 25±2°C using the temperature control system to ensure consistent performance. Collect permeate samples at predetermined time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) for subsequent analysis. Monitor flux decline throughout the process to assess fouling behavior, and continue filtration until the flux decreases to 70% of the initial value or the desired processing volume is achieved. Finally, perform a comprehensive cleaning protocol using appropriate cleaning solutions (e.g., EDTA for calcium scaling, NaOH for organic foulants) to restore membrane permeability.

Analytical Methods and Performance Calculation

Determine this compound concentration in both feed and permeate samples using HPLC analysis with appropriate detection (UV-Vis or MS). Calculate the rejection rate (R) using Equation 2:

Equation 2: Rejection Rate Calculation

Where C_p is permeate concentration and C_f is feed concentration [1]. Additionally, monitor ionic strength changes using conductivity measurements, and characterize membrane fouling potential through flux decline analysis. For comprehensive performance assessment, calculate the flux recovery ratio (FRR) after cleaning using Equation 3:

Equation 3: Flux Recovery Ratio Calculation

Where J_w1 is the initial pure water flux before filtration, and J_w2 is the pure water flux after cleaning. Maintain detailed records of all operational parameters including pressure, temperature, pH, and flow rates to enable correlation with separation performance.

Performance Data and Antifouling Strategies

Expected Performance Metrics

Under optimized conditions, nanofiltration purification of this compound should deliver consistent and efficient separation performance. The NF90 membrane typically achieves high rejection rates (>95%) for pharmaceutical compounds with molecular weights exceeding 300 Da, making it well-suited for this compound purification [3]. The implementation of calcium-carboxyl intra-bridging during membrane conditioning can significantly enhance water permeability, with demonstrated increases from 17.9 to 29.8 L·m⁻²·h⁻¹·bar⁻¹ while maintaining excellent selectivity [1]. This modification simultaneously improves antifouling properties, with modified membranes exhibiting markedly reduced flux decline (4.2% versus 16.7% for unmodified membranes) during filtration of organic solutions [1]. These performance enhancements collectively contribute to more efficient and sustainable purification processes with reduced cleaning requirements and extended membrane service life.

The separation efficiency for this compound is influenced by multiple factors including solution composition, operating parameters, and membrane characteristics. The presence of competing ions or organic matter in the feed solution can impact rejection rates through complex interactions with both the target compound and membrane surface. Studies have shown that fulvic acid, representative of natural organic matter, can significantly influence membrane fouling behavior when present with calcium ions and polyacrylamide [4]. Process optimization should therefore include careful characterization of feed stream composition and potentially implement pretreatment steps to remove interfering compounds. The performance data summarized in Table 3 provides expected metrics for this compound purification under standard operating conditions, serving as benchmarks for process validation and troubleshooting.

Table 3: Expected Performance Metrics for this compound Purification

Performance Parameter Expected Range Optimal Value Influencing Factors
This compound Rejection 90-98% >95% Membrane type, pressure, pH, concentration
Water Permeability 18-30 L·m⁻²·h⁻¹·bar⁻¹ 25 L·m⁻²·h⁻¹·bar⁻¹ Membrane conditioning, temperature
Flux Decline Rate 4-17% over 4h <5% over 4h Feed composition, cross-flow velocity
Flux Recovery After Cleaning 85-98% >95% Cleaning protocol, fouling type
Optimal Operating Pressure 0.8-1.2 MPa 1.0 MPa Membrane type, feed concentration
Fouling Control and Cleaning Protocols

Membrane fouling represents a significant challenge in nanofiltration processes, particularly for pharmaceutical applications where product purity and process consistency are paramount. Calcium ions can contribute to organic fouling through bridging interactions with organic compounds such as fulvic acid and polyacrylamide, leading to the formation of dense fouling layers that are difficult to remove [4]. The implementation of calcium-carboxyl intra-bridging during membrane modification creates surfaces with enhanced antifouling properties, significantly reducing the adhesion of organic foulants [1]. This approach represents a proactive fouling mitigation strategy that modifies the membrane surface itself rather than relying solely on operational adjustments or cleaning protocols. For non-modified membranes, fouling control requires careful management of hydrodynamic conditions and periodic cleaning to maintain performance.

Effective cleaning protocols are essential for maintaining membrane performance and extending service life. For this compound purification systems, recommended cleaning approaches include acidic cleaning using citric acid or dilute HCl (pH 2-3) to dissolve calcium-based scales, followed by alkaline cleaning with NaOH (pH 10-11) to remove organic foulants. The cleaning efficiency can be quantified through the flux recovery ratio (FRR), with properly maintained membranes typically achieving FRR values exceeding 95% [1]. For severe fouling situations, chelating agents such as EDTA may be employed to address calcium-specific fouling, though these should be used judiciously as they may potentially damage membrane surfaces with prolonged exposure. Implementing a regular cleaning schedule based on performance metrics (e.g., when flux declines by 15% from initial values) rather than arbitrary time intervals helps optimize cleaning efficiency while minimizing membrane degradation.

Troubleshooting and Technical Considerations

Successful implementation of nanofiltration for this compound purification requires attention to potential operational challenges and their mitigation strategies. One common issue is membrane scaling, particularly calcium sulfate or carbonate deposition, which manifests as a rapid, irreversible flux decline. This can be addressed through feed pretreatment (e.g., antiscalant addition, pH adjustment) or implementation of regular preventive cleaning cycles [4] [1]. Another frequent challenge is inconsistent rejection rates, which may result from concentration polarization, pH variations, or membrane degradation. Maintaining adequate cross-flow velocity (>0.5 m/s), monitoring feed pH stability, and regularly validating membrane integrity can help address this issue.

The complex interplay between calcium ions and membrane surfaces can lead to atypical rejection behavior under certain conditions. Research has demonstrated that calcium chloride rejection by NF membranes may exhibit non-monotonic concentration dependence, initially decreasing then increasing as concentration rises [2]. This behavior must be considered when scaling up purification processes or processing feed streams with variable concentration. Additionally, the presence of organic competitors like fulvic acid can significantly alter fouling behavior and rejection characteristics through complex interactions with both calcium ions and membrane surfaces [4]. Table 4 summarizes common operational issues, their likely causes, and recommended solutions for this compound purification systems.

Table 4: Troubleshooting Guide for this compound Nanofiltration

Problem Potential Causes Recommended Solutions
Rapid flux decline Membrane scaling, organic fouling, compaction Implement pretreatment, optimize cleaning protocol, verify pressure settings
Low rejection of this compound Membrane damage, concentration polarization, incorrect pH Check membrane integrity, increase cross-flow velocity, adjust pH to optimal range
High pressure requirement Membrane fouling, feed viscosity too high Perform membrane cleaning, adjust feed temperature, consider feed pre-filtration
Variable product quality Feed concentration fluctuations, operating parameter drift Implement feed standardization, install automated control systems
Poor flux recovery after cleaning Irreversible fouling, membrane degradation, inappropriate cleaning chemicals Review cleaning protocol, consider membrane replacement, validate chemical compatibility

Conclusion

Nanofiltration technology offers a highly efficient and sustainable approach for this compound purification, leveraging the unique interactions between calcium ions and membrane surfaces to achieve superior separation performance. The strategic application of calcium-carboxyl intra-bridging during membrane conditioning creates surfaces with enhanced hydrophilicity, improved fouling resistance, and optimized separation characteristics specifically tailored for calcium-containing pharmaceutical compounds. The protocols outlined in this document provide a comprehensive framework for implementing nanofiltration processes for this compound purification, with detailed methodologies for membrane selection, system operation, performance monitoring, and maintenance. By adopting these optimized approaches, researchers and pharmaceutical manufacturers can achieve higher purity products, reduced operating costs, and more environmentally friendly processes compared to conventional purification techniques. As nanofiltration technology continues to evolve, further refinements to these protocols will undoubtedly emerge, offering additional opportunities for process intensification and optimization in pharmaceutical manufacturing.

References

Calteridol calcium metal contamination control methods

Author: Smolecule Technical Support Team. Date: February 2026

Information on Calteridol Calcium

The table below summarizes the key details found in the search results:

Aspect Details
Compound Identity This compound is an ingredient in ProHance (Gadoteridol Injection), a gadolinium-based MRI contrast agent [1] [2].
Role It acts as the calcium complex of the excess ligand (10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to prevent the release of free, toxic gadolinium ions [1].
CAS Number 121915-83-1 [2].
General Relevance While not specific to this compound quality control, general methods for calcium ion detection (e.g., colorimetry, electrochemistry) were identified [3] [4] [5].

A Framework for Developing Your Protocols

Since ready-made protocols are unavailable, you can build your own comprehensive control strategy by integrating several key areas. The diagram below outlines the core components and their relationships.

G cluster_1 Control Strategy Components cluster_2 Supporting Information from Search Metal Contamination Control Metal Contamination Control Analytical Methods Analytical Methods Metal Contamination Control->Analytical Methods Control Points Control Points Metal Contamination Control->Control Points Specifications Specifications Metal Contamination Control->Specifications Specific Techniques Specific Techniques Analytical Methods->Specific Techniques Process Stages Process Stages Control Points->Process Stages Quality Standards Quality Standards Specifications->Quality Standards General Ca2+ Detection Methods General Ca2+ Detection Methods General Ca2+ Detection Methods->Analytical Methods Calteridol Synthesis Pathway Calteridol Synthesis Pathway Calteridol Synthesis Pathway->Control Points Pharmaceutical Impurity Profiling Pharmaceutical Impurity Profiling Pharmaceutical Impurity Profiling->Specifications

To operationalize this strategy, focus on the following areas:

  • Define Critical Quality Attributes (CQAs): Establish acceptable limits for specific metal impurities (e.g., other lanthanides, lead, cadmium) based on ICH Q3D guidelines. The starting materials and catalysts used in the synthesis of the organic ligand are likely key sources of metal contamination [1].
  • Select Analytical Techniques: While the found methods are for calcium, the underlying techniques are relevant. You will need to adapt and validate more sensitive elemental analysis techniques like ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES (Optical Emission Spectroscopy) for multi-element impurity profiling [3] [6].
  • Establish a Control Workflow: Implement controls at raw material testing, in-process monitoring during the synthesis of the ligand and the final complex, and final release testing of the Active Pharmaceutical Ingredient (API) [1].

Suggestions for Finding Detailed Information

To locate the specific technical data you need, I suggest the following avenues:

  • Search Pharmacopeial Monographs: Directly consult the official texts of the USP (United States Pharmacopeia), EP (European Pharmacopoeia), or JP (Japanese Pharmacopoeia). Look for monographs on "Gadoteridol" or "this compound," which often include mandatory tests for elemental impurities.
  • Refine Your Search Strategy: Use more specific terms on scientific databases such as "ICH Q3D implementation gadolinium-based contrast agents", "ICP-MS method for gadoteridol", or "metal impurities USP <232> pharmaceutical synthesis".
  • Consult Application Notes from Vendors: Leading manufacturers of analytical instrumentation (e.g., Agilent, Thermo Fisher Scientific, PerkinElmer) often publish detailed application notes for metal analysis in specific pharmaceutical products, which can serve as excellent protocol templates.

References

Calteridol calcium automated parameter control in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Calteridol Calcium

The table below summarizes the key chemical and application data for this compound found in the search results.

Property Details
CAS Number 121915-83-1 [1] [2]
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄ [1] [2]
Molecular Weight 923.1 g/mol [1] [2]
IUPAC Name Tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [2]
Primary Known Use Excipient in PROHANCE (Gadoteridol Injection), a gadolinium-based contrast agent for MRI scans [3] [1]
Chemical Structure Synopsis A complex macrocyclic compound with multiple carboxylate groups, coordinating calcium ions [2].

Proposed Framework for Protocol Development

Since direct information is unavailable, here is a structured approach to develop the automated synthesis protocol, built on general principles of process chemistry and the specific nature of this compound.

Deconstruct the Synthesis Pathway

The first step is to break down the synthesis into logical stages. The following diagram outlines a generalized workflow for developing and controlling the synthesis process.

G Start Start: Define Target Molecule (this compound) L1 Literature & Patent Review Start->L1 L2 Hypothesize Reaction Steps L1->L2 L3 Identify Critical Process Parameters (CPPs) L2->L3 L4 Define In-Process Controls (IPCs) L3->L4 L5 Establish Final Product Specifications L4->L5 End Integrated Automated Synthesis Protocol L5->End

Identify Critical Process Parameters (CPPs) for Automation

For a molecule like this compound, the following parameters are typically critical and should be the focus of automated control system development.

Reaction Stage Critical Parameter Proposed Control Range Automation Control Method
Complexation Reaction pH To be determined experimentally Automated acid/base titrant addition via feedback loop from pH probe.
Temperature To be determined experimentally Heated/cooled reactor with PID control.
Reactant Addition Rate To be determined experimentally Precision syringe or peristaltic pumps with programmable flow rates.
Purification Solvent Composition To be determined experimentally Automated gradient controller for HPLC or tangential flow filtration system.
Crystallization Anti-solvent Addition Rate To be determined experimentally Controlled addition pump with temperature monitoring to ensure supersaturation.
Cooling Rate To be determined experimentally Programmable temperature ramp in crystallizer.
Define Analytical Methods for In-Process Control (IPC)

Implementing real-time or rapid offline analysis is crucial for automated parameter control. The table below suggests suitable techniques.

Parameter to Monitor Analytical Technique Use Case
Reaction Completion HPLC-MS [4] Tracks the disappearance of starting materials and formation of the this compound complex.
Metal Ion Stoichiometry ICP-MS (Inductively Coupled Plasma Mass Spectrometry) Ensures correct calcium ion incorporation in the final molecule.
Impurity Profile HPLC with UV/PDA detection [1] Monitors for known and unknown impurities against a reference standard [1].
Physical Purity In-line Particle Size Analyzer Monizes crystal size distribution during the final crystallization step.

Experimental Protocol Outline

This is a generalized protocol template that would need to be populated with specific parameters.

Title: Development of an Automated Synthesis Protocol for this compound Objective: To establish a reproducible, automated process for the synthesis of this compound meeting pre-defined purity specifications.

Materials:

  • Starting Materials: (e.g., macrocyclic precursor, calcium salt).
  • Solvents: High-purity grades (e.g., deionized water, methanol).
  • Equipment: Automated lab-scale reactor (e.g., ChemRigger, EasyMax, or similar) with temperature, pH, and dosing controls; HPLC-MS system; analytical balance.

Methodology:

  • Reactor Setup: Charge the primary solvent and macrocyclic precursor into the reactor vessel under an inert atmosphere. Initiate stirring and temperature control.
  • Automated Complexation:
    • Program the reactor controller to maintain a specific temperature setpoint.
    • Using the automated dosing module, initiate the addition of the calcium salt solution at a controlled, constant rate.
    • The pH probe will provide real-time feedback to a dosing pump containing a basic solution (e.g., NaOH) to maintain the reaction pH within the optimal window.
  • In-Process Monitoring: At regular intervals, an automated sample loop will withdraw a small aliquot from the reactor, which will be diluted and analyzed by HPLC-MS to monitor reaction progress.
  • Reaction Quench & Purification: Upon confirmation of reaction completion (>99.5% conversion by HPLC), the system will trigger cooling and the transfer of the reaction mixture to a purification module (e.g., an automated HPLC purification system or TFF skid).
  • Automated Crystallization: The purified solution will be transferred to a crystallizer. The system will then execute a programmed temperature ramp and controlled addition of an anti-solvent to induce crystallization.
  • Isolation & Drying: The slurry will be filtered, and the solid product (this compound) will be washed and dried under vacuum according to a programmed cycle.

Recommendations for Further Research

To obtain the specific technical details you need, I suggest the following:

  • Search Specialized Databases: Conduct a thorough search in scientific patent databases (like USPTO, EPO, or Google Patents) using keywords such as "this compound synthesis," "process for preparation," or "macrocyclic calcium complex."
  • Consult Chemical Literature: Search chemical and pharmaceutical journals for papers on the synthesis of similar macrocyclic complexes, as the principles and parameters may be analogous.
  • Refine Your Query: Using the specific CAS Number (121915-83-1) in your searches may yield more precise results from chemical supplier and regulatory databases.

References

Calteridol calcium ligand purification challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Calteridol and Purification Challenges

Q1: What is Calteridol calcium and why is its purification challenging?

This compound is the calcium complex of the macrocyclic chelant 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (also known as teridol or butrol) [1] [2]. It is not a contrast agent itself but is used as a critical excipient in gadolinium-based MRI contrast agents (like Gadoteridol, marketed as ProHance) to enhance patient safety. It acts by scavenging any free gadolinium ions released from the main contrast agent, thereby diminishing potential toxicity [3] [1].

The purification is challenging for several key reasons:

  • High Hygroscopicity: The sodium salt of the calcium complex is a highly hygroscopic, glassy material that is difficult to handle and process on any practical scale [4].
  • Difficulty Isolating the Free Ligand: The ligand (teridol/butrol) itself is challenging to purify to a high standard using conventional methods like crystallization [4].
  • Similarity to Impurities: The calcium complex has impurities very close to the main peak that are difficult to separate, even with preparative HPLC [4].
  • Acidic Byproducts: When calcium carbonate is used for complexation, the formation of carbonic acid can make the solution acidic, potentially complicating the process [2].

Q2: What is the recommended workflow for purifying Calteridol?

The most efficient strategy described in recent patents involves a decomplexation-recomplexation pathway, using the readily available gadolinium complex (Gadoteridol) as a starting material to ensure a high-purity ligand source [3] [1] [5]. The workflow can be summarized in the following diagram:

G Start Start with Gadoteridol (Formula 1) Step1 Decomplexation - Reagent: Oxalic Acid - Conditions: Water, ~90°C - Removes: Gd³⁺ as insoluble salt Start->Step1 Step2 Obtain Free Ligand 'Teridol' (Formula 2) Step1->Step2 Step3 Purification - Ion Exchange Column - Elution: Aqueous Ammonia Step2->Step3 Step4 Calcium Complexation - Ca²⁺ Source: Calcium Carbonate - Conditions: Water, ~90°C Step3->Step4 End Obtain Pure Calteridol (Formula 3) Step4->End

Troubleshooting Common Purification Issues

Here are specific problems you might encounter during the Calteridol purification process, along with tested solutions.

Problem & Symptoms Potential Cause Recommended Solution Key Experimental Parameters

| Incomplete Gadolinium Decomplexation | • Insufficient decomplexing agent • Sub-optimal temperature | • Use a stoichiometric amount of oxalic acid [4]. • Perform reaction in water at 85-95°C [4]. | • pH > 4.5 during oxalic acid addition helps achieve a colorless solution and quantitative de-complexation [4]. | | Low Purity of Intermediate Ligand (Teridol) | • Inadequate purification after decomplexation • Carryover of impurities from synthesis | • Pass the teridol solution through an ion exchange column (e.g., Amberlite) [3] [4]. • Elute with an aqueous alkaline reagent like ammonia water [4]. | • For elution, use ~10% ammonia solution [2]. • Using nanofiltration after decomplexation is also reported to yield high-purity teridol [3]. | | Poor Yield or Quality of Final Calteridol | • Acidic conditions from carbonic acid byproduct • Low reaction efficiency | • Use calcium carbonate as the calcium ion source [3] [4] [2]. • Conduct complexation in water at elevated temperatures (e.g., 90°C) [4]. | • The final Calteridol product is amorphous [1] [2]. • Purity can exceed 99.0% by HPLC using this method [1]. | | Difficulty Handling Final Product | • High hygroscopicity of the complex | • The calcium complex itself is amorphous. Avoid attempts to convert it to a highly hygroscopic salt form like the sodium salt for storage [4]. | • The sodium salt should be prepared in situ by adding sodium hydroxide to Calteridol only when needed for formulation [4]. |

Methodology for Key Experiments

Protocol 1: Decomplexation of Gadoteridol to Teridol

  • Reaction: React Gadoteridol with a stoichiometric amount of oxalic acid in water.
  • Conditions: Heat the mixture to 87.5-92.5°C (preferably ~90°C) with stirring. Maintain the pH above 4.5 during oxalic acid addition [4].
  • Isolation: The gadolinium will precipitate as insoluble gadolinium oxalate. Filter the mixture while hot to remove the precipitate, obtaining a clear solution of the teridol ligand [4].

Protocol 2: Purification of Teridol via Ion Exchange Chromatography

  • Column Packing: Load the aqueous teridol solution from the previous step onto an acidic ion exchange resin (e.g., Amberlite IR 120 or similar) [4].
  • Washing: Wash the column thoroughly with water to remove impurities.
  • Elution: Elute the purified teridol ligand using an aqueous solution of ammonia (e.g., 10%) [4] [2]. Volatile amines like dimethylamine can also be used [4].
  • Ligand Isolation: The eluate containing the ligand can be used directly for the next step or isolated by freeze-drying [4].

Protocol 3: Complexation to Form this compound

  • Reaction: To the purified teridol solution (or dissolved teridol), add calcium carbonate.
  • Conditions: Heat the reaction mixture in water to 87.5-92.5°C (preferably ~90°C) for several hours (e.g., 2.5 hours) with stirring [4] [2].
  • Isolation: The this compound can be crystallized directly from the reaction mixture. The final product is an amorphous solid with high purity (>99.0% by HPLC) [1] [2].

References

controlling polymorph formation in Calteridol calcium

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Controlling Polymorphism

Polymorphs are different crystalline forms of the same chemical substance. They can exhibit significant differences in critical properties such as solubility, dissolution rate, stability, and bioavailability, making their control essential in pharmaceutical development [1] [2] [3].

The table below summarizes common control strategies and the factors they influence.

Control Method Key Parameters to Adjust Typical Impact on Polymorphism
Solvent Control [2] [4] Solvent polarity, solvent mixtures, concentration [4]. Different solvents can stabilize specific nucleation pathways, leading to distinct polymorphs due to varying molecular interactions in solution.
Temperature Control [4] Crystallization temperature, cooling rate. Higher temperatures often favor the thermodynamically stable polymorph, while rapid cooling can kinetically trap metastable forms [4].
Seeding [2] Seed crystal polymorph, quantity, particle size. Introduces a template for growth, directly promoting the formation of the desired polymorph; crucial for reproducing metastable forms.
Supersaturation [2] Rate of cooling, antisolvent addition, evaporation rate. High supersaturation often favors kinetically controlled, metastable polymorphs, while low supersaturation favors the stable form.

This workflow diagram illustrates how these strategies can be integrated into a typical polymorph screening and control process.

polymorphpipeline Start Start Polymorph Screening Solvent Solvent Control Start->Solvent Temp Temperature Control Start->Temp Super Supersaturation Control Start->Super Seed Seeding Start->Seed Analysis Solid-State Analysis Solvent->Analysis Temp->Analysis Super->Analysis Seed->Analysis Identify Identify & Characterize Polymorphs Analysis->Identify Select Select Desired Polymorph Identify->Select ScaleUp Scale-Up & Process Control Select->ScaleUp

Analytical Techniques for Polymorph Identification

Reliable identification of polymorphs is critical. The following techniques are commonly used, often in combination, to provide a comprehensive picture.

Technique Primary Use in Polymorph Analysis Key Advantages
Powder X-Ray Diffraction (PXRD) [3] Primary identification and quantification; provides a unique "fingerprint" for each crystal structure. High resolution and sensitivity; can distinguish highly similar polymorphs and quantify mixtures; non-destructive.
Solid-State NMR (ssNMR) [5] Probing the 3D atomic environment and molecular motions within the crystal lattice. Can detect and quantify dilute polymorphic impurities (down to a few weight percent) using advanced methods like DNP.
Differential Scanning Calorimetry (DSC) Identifying polymorphs based on differences in their thermal behavior (e.g., melting point, heat of fusion). Complements PXRD data; can reveal solid-solid phase transitions between polymorphs.

Frequently Asked Questions

Q1: Our polymorphic form is inconsistent between batches, even with the same recipe. What could be wrong? This is a common issue often traced to uncontrolled nucleation. To improve consistency:

  • Implement Seeding: Introduce a small amount of the desired pure polymorph (seed crystals) to guide the crystallization process reliably [2].
  • Tighten Process Controls: Carefully monitor and control the rate of cooling, antisolvent addition, and agitation, as these factors influence supersaturation, which dictates which polymorph forms first [2].
  • Verify Raw Materials: Ensure the purity of your starting material and solvents, as even trace impurities can act as unintended seeds or inhibitors [1].

Q2: How can we detect a minor polymorphic impurity in our final product?

  • Powder X-Ray Diffraction (PXRD) is highly sensitive and can often detect impurities at low levels, especially when using high-resolution instruments and reference patterns [3].
  • Dynamic Nuclear Polarization (DNP) Enhanced ssNMR is a powerful emerging technique specifically for this challenge. It can enhance NMR signals to detect and identify polymorphic impurities present at just a few weight percent, which might be missed by other methods [5].

Q3: A more stable polymorph appeared in our formulation during stability testing. How can we prevent this?

  • Select the Thermodynamically Stable Form: The most robust long-term strategy is to develop the most stable polymorph, as it is least likely to convert.
  • Use of Inhibitors: Specific additives can be included in the crystallization process or the final formulation to inhibit the nucleation and growth of the more stable form [2].
  • Protective Formulation: Excipients in the final drug product can be chosen to create a physical barrier that slows down the molecular rearrangement required for a solid-state transformation [3].

Moving Forward with Calteridol Calcium

To develop specific protocols for this compound, I suggest you:

  • Consult the Patent: The patent for producing Modification A of Calcobutrol (closely related to this compound) details a specific crystallization method involving water, ethanol, and a calcium salt, which is an excellent starting point [6].
  • Systematic Screening: Use the strategies in the diagram and tables to design a high-throughput screening experiment, varying solvents, temperatures, and supersaturation levels to map the polymorphic landscape of this compound.
  • Robust Analysis: Characterize all resulting solids using PXRD and ssNMR to build a library of forms and their identifying features.

References

Calteridol calcium batch-to-batch consistency improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Calteridol Calcium

This compound is the calcium complex of the ligand teridol (also known as butrol). It is not the final drug but a critical intermediate used in the manufacturing of the gadolinium-based MRI contrast agent Gadoteridol (marketed as ProHance). Its primary function is to act as a calcium buffering agent to ensure no free gadolinium ions are released in the final formulation, thereby improving its safety profile [1].

The table below summarizes its core chemical identity:

Property Description
Generic Name This compound [2]
CAS Registry Number 121915-83-1 [2] [3]
Molecular Formula C₃₄H₅₈Ca₃N₈O₁₄ [2] [3]
Molecular Weight 923.1 g/mol [2] [3]
IUPAC Name tricalcium; 2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate [2]
FDA UNII RPH56VWA1A [2]

A Key Manufacturing Workflow

A primary method for producing this compound involves using the active pharmaceutical ingredient (API) Gadoteridol itself as a starting material. This process, outlined in patent US20210284614A1, can be a critical control point for ensuring batch consistency [1].

The following diagram illustrates this two-step manufacturing workflow:

calteridol_process Start Gadoteridol (API) Formula 1 Step1 Step 1: Decomplexation Reaction with decomplexing agent (e.g., organic acid & ion exchange resin) Start->Step1 Intermediate Intermediate: Teridol (Butrol) Formula 2 Step1->Intermediate NF Nanofiltration (Purification & Impurity Removal) Intermediate->NF Purification Step2 Step 2: Complexation Reaction with calcium ion source (e.g., Calcium Carbonate) End Final Product: this compound Formula 3 Step2->End NF->Step2

This process is described as being simpler and more economical than alternative synthetic routes [1].

Potential Consistency Challenges & Solutions

Based on the manufacturing process, here are potential failure points and investigative questions to form the basis of your troubleshooting guides.

Consistency Challenge Potential Root Cause Investigative Questions & Actions

| Purity & Impurity Profile | Incomplete removal of gadolinium during decomplexation [1]. | Check: Analyze for residual gadolinium using ICP-MS. Action: Optimize decomplexing agent concentration, reaction time, and ion-exchange resin capacity. | | | Inefficient purification after decomplexation [1]. | Check: Monitor impurity levels after nanofiltration. Action: Validate nanofiltration membrane specifications (e.g., MWCO), and optimize pressure and feed flow rates. | | Yield & Process Efficiency | Low conversion in the complexation step. | Check: Monitor reaction completion (e.g., by HPLC). Confirm calcium salt is fully dissolved and reactive. Action: Optimize stoichiometry, pH, temperature, and mixing efficiency during complexation. | | Crystallization & Physical Properties | Inconsistent crystal form or particle size. | Check: Characterize crystal morphology (e.g., by XRD) and particle size distribution. Action: Standardize crystallization parameters: cooling rate, solvent system, and seeding procedure. |

Building Your Technical Support Content

To create effective troubleshooting guides and FAQs, you can build upon the framework above:

  • Expand the Investigations: For each "Investigative Question" in the table, develop a step-by-step standard operating procedure (SOP). For example, create a detailed protocol for "ICP-MS Analysis of Residual Gadolinium."
  • Define Specifications: Establish clear, quantitative acceptance criteria for every critical quality attribute (CQA), such as a maximum allowable limit for residual gadolinium.
  • Implement In-Process Controls (IPCs): Define checks during manufacturing (e.g., intermediate purity check after nanofiltration) to catch drift early.

References

Calteridol calcium reaction yield improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Calteridol Calcium Synthesis and Troubleshooting

Here is the fundamental information for understanding the synthesis of this compound, as disclosed in a patent [1].

Aspect Description
Chemical Name This compound [2]
Role Excipient (Inactive Ingredient) in gadolinium-containing contrast agents (e.g., ProHance) [1] [2]
Function Calcium complex of an excess complex-forming ligand (Teridol) to prevent release of toxic free gadolinium [1].
Starting Material Gadoteridol (Gadolinium complex) [1]

| Key Process Steps | 1. Decomplexation: React Gadoteridol with a decomplexing agent (organic acid and ion exchange resin) to obtain Teridol. 2. Purification: Remove impurities using a nanofilter to achieve high purity. 3. Complexation: React purified Teridol with a calcium source (e.g., Calcium carbonate) to form Calteridol. 4. Crystallization: Crystallize to obtain the final high-purity product [1]. |

Frequently Asked Questions

Q: What is the primary goal of the this compound synthesis process? A: The primary goal is to produce this compound with high purity through a simple and economical process. The method aims to prevent the release of toxic gadolinium ions in contrast agents by ensuring a safe calcium complex is present [1].

Q: What are the critical steps for ensuring high yield and purity? A: Based on the patent, two steps are critical:

  • Efficient Gadolinium Removal: The use of both an organic acid and an ion exchange resin is specified for the decomplexation step to thoroughly remove gadolinium from the Gadoteridol starting material [1].
  • Effective Impurity Removal: Implementing a nanofiltration step after decomplexation is highlighted as key to obtaining high-purity Teridol intermediate, which directly influences the quality and yield of the final Calteridol product [1].

Q: What calcium source is used in the process? A: The patent specifies the use of calcium carbonate to provide the calcium ions for the final complexation reaction with Teridol [1].

Experimental Workflow Diagram

The following diagram illustrates the sequence of steps involved in the synthesis of this compound from Gadoteridol, as per the patent description [1].

G Start Gadoteridol (Starting Material) Step1 Decomplexation (Organic Acid & Ion Exchange Resin) Start->Step1 Produces Teridol Step2 Purification (Nanofiltration) Step1->Step2 Removes Impurities Step3 Complexation (Calcium Carbonate) Step2->Step3 Purified Teridol Step4 Crystallization Step3->Step4 Forms Complex End High-Purity This compound Step4->End

Troubleshooting Guide

The table below outlines potential issues and suggestions based on the disclosed process. Note that specific quantitative data for yield optimization was not available in the search results.

Problem Possible Cause Suggested Action
Low Final Product Purity Incomplete removal of gadolinium or other impurities from the Teridol intermediate. Verify the efficiency of the ion exchange resin and consider the contact time/resin capacity. Ensure the nanofilter specifications are appropriate for the molecular weight of the impurities [1].
Low Overall Yield Inefficient decomplexation step or losses during filtration and crystallization. Optimize the concentration and type of organic acid used for decomplexation. Review the crystallization conditions (solvent, temperature, cooling rate) to improve crystal formation and recovery [1].

Key Process Optimization Parameters

While explicit strategies are not detailed, the patent implies that focusing on the following parameters is essential for process improvement [1]:

  • Type and Concentration of Decomplexing Agent: The choice of organic acid is crucial for effectively breaking the gadolinium complex.
  • Nanofilter Specifications: The pore size and material of the nanofilter are critical for isolating the pure Teridol intermediate.
  • Crystallization Conditions: The method of crystallization is a final, critical step to obtain a high-purity, high-yield product.

References

Calteridol calcium solvent recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

What is Calteridol Calcium?

This compound is a calcium complex used in the pharmaceutical industry. Its primary identified use is as an excipient (an inactive ingredient) in the gadolinium-based MRI contrast agent ProHance (gadoteridol), which is marketed by Bracco Diagnostics Inc [1]. In this context, it functions as a stabilizing agent. An excess of the complex-forming ligand is used in its calcium salt form to prevent the release of free gadolinium ions, thereby improving the safety profile of the contrast agent [2].

Synthesis and solvent recovery process of this compound

The following diagram outlines a patented method for producing this compound, which includes a key solvent recovery and purification step.

CalteridolSynthesis This compound Synthesis Start Gadoteridol (API) Step1 React with Decomplexing Agent Start->Step1 Step2 Obtain Teridol (Free Ligand) Step1->Step2 Step3 Purification via Nanofiltration Step2->Step3 Removes impurities and solvents Step4 React with Calcium Carbonate Step3->Step4 Step5 Crystallization Step4->Step5 End High-Purity This compound Step5->End

The synthesis begins with Gadoteridol, the active pharmaceutical ingredient (API) of ProHance [2] [3]. A decomplexing agent (e.g., an organic acid and an ion-exchange resin) is used to remove the gadolinium ion, yielding the free organic ligand, Teridol [2]. The critical purification and solvent recovery step involves passing the Teridol solution through a nanofilter to remove impurities and likely to facilitate solvent recovery [2]. The purified Teridol is then reacted with calcium carbonate and crystallized to yield the final high-purity this compound product [2].

Solvent Recovery in Separation Processes

While not specific to this compound, recent research highlights key challenges and factors in optimizing solvent recovery for similar chemical processes, particularly in the separation of rare-earth elements.

The table below summarizes the effects of different Polar Molecular Organic Solvents (PMOS) on separation processes, which is a key consideration for recovery optimization [4].

Solvent Dielectric Constant Impact on Process Efficiency Key Challenge for Recovery
Ethanol Low Increases metal ion sorption efficiency [4] Significant mutual miscibility and potential for extractant loss [4]
Ethylene Glycol Medium Moderate efficiency High boiling point complicates distillation
Formamide High Lower metal ion sorption efficiency [4] High water solubility and boiling point
Methanol Low Increases metal ion sorption efficiency [4] High volatility and flammability

A major challenge in processes using these solvents is mutual miscibility, where the solvent and the aqueous/organic phase mix, leading to losses [4]. Furthermore, in processes involving specialized resins, the active functional molecules can leach out, especially when using ethanolic solutions, reducing the effectiveness of the resin and contaminating the solvent stream [4].

FAQs and Troubleshooting Guides

Based on the available information, here are some potential issues and general guidance.

FAQ 1: Why is solvent recovery important in the production of this compound?

  • Answer: Efficient solvent recovery is crucial for process economics (reducing raw material costs) and environmental compliance. The nanofiltration step in the synthesis is a key area where solvent recovery can be optimized [2].

FAQ 2: What is a common challenge when recovering solvents like ethanol?

  • Answer: A primary challenge is mutual miscibility, where the solvent mixes with other process liquids, causing losses and making purification difficult [4]. Additionally, extractant loss from chromatography resins into the solvent can occur, degrading the resin and contaminating the solvent [4].

Troubleshooting Guide: Low Solvent Recovery Yield

Observed Problem Potential Cause Suggested Investigation
Low solvent recovery yield High mutual miscibility with aqueous phase Test solvents with different dielectric constants [4]
Solvent purity compromised after recovery Leaching of compounds from ion-exchange/resins Analyze for leached extractants (e.g., Aliquat 336, TODGA) [4]
Degradation of final product Contaminants in recycled solvent Implement stricter purification (e.g., activated carbon, redistillation) between batches

Suggested Experimental Optimization Protocol

To address the lack of specific data, here is a proposed experimental methodology you can use to optimize solvent recovery, based on general principles from the search results.

Objective: To evaluate and optimize the recovery and purity of ethanol from the Teridol purification stream.

Materials:

  • Feed: Process stream from the nanofiltration step post-Teridol synthesis [2].
  • Solvents: Ethanol, ethylene glycol, formamide for comparison [4].
  • Equipment: Rotary evaporator, distillation setup, analytical HPLC/IC.

Methodology:

  • Simulate the Stream: Create a simulated solution of Teridol in various PMOS (ethanol, ethylene glycol, formamide) [4].
  • Recovery Process: Subject the solutions to different recovery methods (e.g., low-pressure distillation, fractional distillation).
  • Quantify Recovery: Precisely measure the volume and weight of the recovered solvent to calculate the percentage recovery.
  • Assess Purity: Analyze the recovered solvent using techniques like:
    • Gas Chromatography (GC): To detect residual water or organic impurities.
    • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): To check for inorganic/metal ion contamination [4].
  • Test Reusability: Use the recovered and purified solvent in a new Calteridol synthesis cycle and measure the yield and purity of the final product to confirm it meets specifications.

References

energy consumption reduction in Calteridol calcium production

Author: Smolecule Technical Support Team. Date: February 2026

Calteridol Calcium Context

This compound is a chemical compound used in pharmaceutical preparations. According to a research paper, it is a component of ProHance, an MRI contrast agent, where it functions as a calcium-sequestering agent [1]. The formulation is listed as containing "0.23 mg this compound" per mL [1]. Beyond this identification, the search results do not contain detailed information about its synthesis or production process.

A Framework for Energy Optimization

Without access to proprietary process data, a practical approach is to implement a general framework for energy reduction in chemical production, which can be adapted for this compound. The core of this framework involves measuring, analyzing, and optimizing the major energy-consuming operations.

The table below outlines key areas to investigate:

Process Area Energy Reduction Strategy Potential Considerations for this compound
Reaction & Separation Optimize reaction parameters (temp, pressure, catalysts); improve separation efficiency (e.g., membrane filtration vs. distillation). Identify and optimize the most energy-intensive (e.g., high temp/pressure) calcination or separation step [2].
Heat Integration Apply Pinch Analysis to minimize heating/cooling needs; use heat exchangers to capture and reuse waste heat. Recover heat from exothermic reactions (e.g., carbonation [2]) to pre-heat feed streams or for other plant uses.
Process Intensification Explore continuous processing over batch; use alternative energy sources (e.g., microwave, ultrasound). A solar-driven calcination step could replace fossil fuel-based heating, drastically reducing associated emissions [3].
Utility & Auxiliary Systems Optimize compressed air systems; use variable frequency drives (VFDs) on motors; improve insulation. Focus on energy consumption in grinding, mixing, and fluidizing operations, common in calcium-based processes [2].

Troubleshooting and FAQs

Based on common challenges in chemical engineering and the snippets of information available, here is a sample troubleshooting guide.

Q1: How can we reduce the high energy demand of the calcination (thermal decomposition) step?

  • Potential Cause: The reaction is highly endothermic and requires sustained high temperatures.
  • Troubleshooting Steps:
    • Evaluate Alternative Energy Sources: Research the feasibility of a solar-driven calciner. Using concentrated solar power as the primary heat source can significantly reduce fossil fuel consumption [3].
    • Optimize Process Parameters: Use Design of Experiments (DoE) to find the minimum calcination temperature and residence time that still achieve complete reaction, thereby reducing energy input [2].
    • Enhance Heat Recovery: Implement a system to transfer heat from the hot solids exiting the calciner to pre-heat the incoming reactant stream.

Q2: Our sorbent (e.g., limestone) reactivity decreases over multiple cycles, increasing energy use for regeneration.

  • Potential Cause: Sintering and attrition of the calcium-based sorbent material during repeated calcination-carbonation cycles [2].
  • Troubleshooting Steps:
    • Sorbent Doping: Investigate the use of doping agents like NaCl, K₂CO₃, or others. These can improve the sorbent's long-term structural stability and reduce the rate of reactivity loss, improving overall energy efficiency [2].
    • Reactor Configuration: Ensure you are using an optimal fluidized bed reactor design that minimizes particle attrition through mechanical stress [2].

Proposed Experimental Workflow

To systematically investigate energy reduction, particularly for a high-temperature step like calcination, you could follow this experimental workflow, which visualizes the "measure-analyze-optimize" cycle:

D Experimental Workflow for Energy Reduction Start Define Energy Baseline P1 Measure energy inputs & outputs for current process Start->P1 P2 Identify key energy-intensive unit operations (e.g., Calcination) P1->P2 P3 Develop & test optimization strategies for key operations P2->P3 e.g., Solar-heated calciner or sorbent doping P4 Perform Life Cycle Assessment (LCA) to evaluate environmental impact P3->P4 P5 Implement and monitor optimized process P4->P5 P5->P3 Iterate if needed

References

Quantitative Stability Comparison of Macrocyclic GBCAs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key in vitro stability data for Gadoteridol and other macrocyclic Gadolinium-Based Contrast Agents (GBCAs), including the novel agent Gadoquatrane. The data demonstrates how Gadoteridol compares in terms of kinetic inertness [1] [2].

Contrast Agent Type Dissociation Half-life at pH 1.2 Released Gd³⁺ in Human Plasma after 15 days
Gadoquatrane Macrocyclic (Tetrameric) 28.6 days Not detected [1] [2]
Gadopiclenol Macrocyclic 14.2 days 0.20% [1] [2]
Gadoterate Macrocyclic 2.7 days Not detected [1] [2]
Gadobutrol Macrocyclic 14.1 hours 0.12% [1] [2]
Gadoteridol Macrocyclic 2.2 hours 0.20% [1] [2]

The data shows that while all macrocyclic agents are highly stable, Gadoteridol has the shortest dissociation half-life under harsh acidic conditions among the agents listed. However, in a physiologically relevant environment (human plasma, pH 7.4), its release of free gadolinium after 15 days was minimal and on par with Gadopiclenol [1] [2].

Detailed Experimental Protocols

Here are the methodologies used to generate the key stability data, which you can reference for your guide.

Protocol for Assessing Kinetic Inertness at pH 1.2

This test measures the complex's resistance to dissociation under extreme acidic conditions, simulating transmetallation challenges in the body [1].

A Prepare GBCA Solution B Acidify to pH 1.2 with HCl A->B C Incubate at 37°C B->C F Monitor Time-Course (1h to 32+ days) C->F D Add Arsenazo III Indicator E Measure Free Gd³⁺ (Colorimetric Assay) D->E D->E At each time point F->D

  • Objective: To determine the rate of Gadolinium release under harsh, non-physiological conditions [1].
  • Key Steps:
    • Contrast agents are diluted and acidified with hydrochloric acid (HCl) to a concentration of 25 μM Gd at pH 1.2 [1].
    • The solutions are kept at 37°C in a tightly closed environment for the duration of the experiment [1].
    • The release of free Gd³⁺ ions is measured over time using a complexometric assay with Arsenazo III, an indicator that changes color upon binding to free Gd³⁺ [1].
  • Data Analysis: The dissociation half-life is calculated from the time-course data [1].
Protocol for Stability in Human Plasma at pH 7.4

This assay evaluates complex stability under physiologically relevant conditions [1].

A Incubate GBCA in Human Plasma at 37°C B Sample at Intervals up to 15 days A->B C Separate Free Gd³⁺ using Ion Exchange Chromatography B->C D Quantify with ICP-MS C->D

  • Objective: To assess the release of free Gd³⁺ in an environment that mimics the human body [1].
  • Key Steps:
    • GBCAs are incubated in human plasma at 37°C and a pH of 7.4 for up to 15 days [1].
    • At designated time points, samples are analyzed using ion exchange chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1].
    • This method separates and precisely quantifies any free Gd³⁺ ions released from the complex [1].
  • Data Analysis: The amount of free Gd³⁺ is expressed as a percentage of the total Gd content. The lower limit of quantification (LLOQ) for this method is 0.01% [1].
Protocol for Stability Under High-Intensity Focused Ultrasound (HIFU)

This test evaluates whether physical stress from ultrasound can cause complex dissociation [3] [4].

  • Objective: To determine the stability of GBCAs when exposed to HIFU, a technology sometimes used with contrast-enhanced MRI guidance [3] [4].
  • Key Steps:
    • Gadoteridol formulations (both original 0.5 M and diluted) are exposed to various HIFU sequences at power levels typical for clinical practice [3] [4].
    • Unexposed and exposed solutions are characterized using High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact gadolinium complex, free gadolinium, and free ligand [3] [4].
  • Findings for Gadoteridol: The study concluded that HIFU exposure did not induce significant dissociation of Gadoteridol. The concentrations of the complex, free Gd, and free ligand after treatment were not significantly different from the control samples [3] [4].

Key Takeaways on Gadoteridol Stability

For your comparison guide, here are the core stability points to highlight about Gadoteridol:

  • High Kinetic Inertness: As a macrocyclic GBCA, Gadoteridol is inherently very stable. It showed no significant dissociation under the physically stressful conditions of High-Intensity Focused Ultrasound [3] [4].
  • Comparative Performance: While its dissociation half-life in strong acid is shorter than that of some other macrocyclic agents, its stability in human plasma is excellent and consistent with the safety profile of modern macrocyclic GBCAs [1] [2].
  • Clinical Safety: The high stability of macrocyclic agents like Gadoteridol is the reason they are now preferred over linear agents, due to a significantly lower risk of Gadolinium retention and associated safety concerns like Nephrogenic Systemic Fibrosis (NSF) [1] [5].

References

Calteridol calcium competitive binding with endogenous metals

Author: Smolecule Technical Support Team. Date: February 2026

Calteridol Calcium: Context and Binding Principles

This compound is a calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, used in scientific preparations as a magnetic resonance imaging (MRI) contrast agent [1]. Its utility hinges on the fundamental competitive binding dynamics of the calcium ion (Ca²⁺).

The table below summarizes the key biological and physicochemical properties of calcium that govern its competitive interactions with other metals [2] [3].

Property Description & Relevance to Competitive Binding
Biological Role Universal intracellular signal; regulates enzyme activity, muscle contraction, neurotransmission, and more [2].
Concentration Gradient Maintained at ~10,000x higher concentration extracellularly (~1.5 mM) than in the cytosol (~100 nM) [3].
Coordination Chemistry Flexible coordination number (4-8) and irregular geometry, allowing adaptation to diverse protein binding pockets [3].
Binding Kinetics Rapid binding and release kinetics, suitable for fast cellular signaling [3].

Mechanisms of Competitive Binding: Ca²⁺ vs. Mg²⁺

The most significant and well-studied competitive relationship is between Ca²⁺ and magnesium (Mg²⁺). Despite Mg²⁺ having a higher charge density, many proteins, like Transglutaminase 2 (TG2) and EF-hand proteins, selectively bind Ca²⁺. The following diagram illustrates the competitive binding process between these ions for a protein's binding site.

G Ca Ca²⁺ Ion P Protein Binding Site Ca->P  Binding   Mg Mg²⁺ Ion Mg->P  Binding   PCa Ca²⁺-Protein Complex P->PCa  Favors Ca²⁺  in specific  protein pockets PMg Mg²⁺-Protein Complex P->PMg  Inhibitory  effect in  some proteins

The selectivity for Ca²⁺ is dictated by the many-body polarization effect [4]. In a tightly packed protein binding pocket with multiple negatively charged residues:

  • The smaller Mg²⁺ ion experiences a much higher energetic cost from electronic polarization, which outweighs its stronger electrostatic attraction [4].
  • The larger Ca²⁺ ion bears this polarization cost more easily, leading to a more favorable net binding energy in selective pockets like those in EF-hand proteins [4].

Competition is also observed at a functional level, as in the enzyme Transglutaminase 2 (TG2):

  • Ca²⁺ binding to specific glutamate residues (E437 and E539) activates its transamidase activity [5].
  • Mg²⁺ competitively binds to these same sites, which inhibits transamidase activity while simultaneously enhancing the enzyme's GTP hydrolysis function [5].

Experimental Approaches for Binding Studies

The search results point to methodologies used to probe the competitive binding interactions you are interested in.

  • Isothermal Titration Calorimetry (ITC): This technique can be used to measure the affinity and stoichiometry of metal binding. For example, it was used to determine that mutating key glutamate residues in TG2 drastically reduced its affinity for Ca²⁺ [5].
  • Activity Assays: Enzymatic activity can be measured under various concentrations of Ca²⁺ and competing ions (like Mg²⁺) to determine half-maximal effective concentration (EC₅₀) and inhibition profiles [5].
  • Crystallography: Solving the 3D structure of a protein with and without bound ions identifies precise binding sites and coordination geometries, as was done to identify the Ca²⁺-binding sites in TG2 [5].

References

Calteridol calcium log K stability constant compared to DOTA

Author: Smolecule Technical Support Team. Date: February 2026

Stability Constants: Comparative Data

The table below summarizes the available stability constant (log K) data for the calcium complexes of DOTA and the closely related compound Calcobutrol.

Complex / Ligand Metal Ion log K (Stability Constant) Experimental Conditions
DOTA Complex [1] Ca²⁺ Not specifically given, but implied to be low pH-potentiometric titrations (25°C, 0.1 M KCl)
Calcobutrol [2] [3] Ca²⁺ 10.3 pH-potentiometric titrations (25°C, 0.1 M KCl)
Gadobutrol (Gd³⁺) [2] Gd³⁺ Log K is much higher than Calcobutrol's Information derived from patent context

Experimental Protocols for Stability Constant Determination

The stability constants for these complexes are typically determined through pH-potentiometric equilibrium titrations [2] [3]. Here is a generalized workflow for this methodology:

Start Start: Prepare Ligand and Metal Ion Solution A Acidify Solution (Ensure all groups are protonated) Start->A B Titrate with Standard Base (e.g., KOH/NaOH) A->B C Monitor pH Change after each titrant addition B->C D Repeat Titration with Metal-Ligand Mixture C->D E Calculate Stability Constant (log K) from titration curve differences D->E F Apply Data Fitting Algorithms E->F End Report Thermodynamic Constant F->End

Key Protocol Details:

  • Objective: To determine the stability constant (K) for the reaction M + L ⇌ ML by measuring proton displacement during complex formation [2].
  • Standard Conditions: Experiments are often conducted at 25°C in a 0.1 M KCl background to maintain a constant ionic strength [2] [3].
  • Procedure: The ligand (or metal-ligand mixture) is dissolved in water and acidified. The solution is titrated with a standard base, and the pH is carefully measured after each addition.
  • Data Analysis: The difference between the titration curves of the free ligand and the metal-ligand mixture is analyzed using specialized computer programs (e.g., Hyperquad, PSEQUAD) to calculate the thermodynamic stability constant [3].

Interpretation and Significance of the Data

While a direct comparison with Calteridol calcium is not possible, the available data provides critical insights:

  • Low Stability of Macrocyclic Ca²⁺ Complexes: The primary reason a specific log K for the Ca²⁺-DOTA complex is rarely reported is that it is inherently very low [1]. This is a general feature, as the large macrocyclic cavity of DOTA and its derivatives is better suited for larger trivalent ions like Ln³⁺ and Gd³⁺.
  • Functional Role of Calcium Complexes: The low stability of the calcium complex is crucial for the safety of drugs like Gadovist (containing Gadobutrol) and ProHance (containing Gadoteridol). Calcobutrol and This compound are intentionally added to formulations as stabilizing agents. Their function is to scavenge any free gadolinium ions (Gd³⁺) released from the main contrast agent, leveraging the vast difference in stability between the Gd³⁺ and Ca²⁺ complexes. The Gd³⁺ complex is far more stable, so it displaces Ca²⁺ from the ligand, preventing toxic free Gd³⁺ from circulating in the body [2] [3].

References

Calteridol calcium conditional stability at physiological pH

Author: Smolecule Technical Support Team. Date: February 2026

Calcium Stability and Measurement: Key Factors

The stability and behavior of calcium ions are highly dependent on the chemical environment. The table below summarizes the critical factors identified in the literature that are relevant to assessing calcium stability in a physiological context.

Factor Impact on Calcium Stability/Measurement Key Findings
pH Level Directly affects proportion of free (ionized) calcium; influences compound formation [1]. Acidic pH increases free ionized calcium; alkaline pH promotes protein binding and complex formation, reducing free calcium [2] [3] [1].
Anticoagulants Chelate calcium ions, falsely lowering measured ionized calcium [2] [3]. EDTA, citrate, oxalate cannot be used. Heparin can bind calcium; specific electrolyte-balanced heparin syringes are recommended [2] [3].
Sample Handling Anaerobic metabolism in samples alters pH, affecting calcium readings [2] [3]. Serum (red top tubes) is preferred. Whole blood should be analyzed quickly. Samples must be sealed from air to prevent CO2 loss and pH change [2] [3].
Presence of Calcium Ions Can reduce availability of other ions via formation of insoluble compounds [1]. Study on fluoride gels showed fluoride release was highest in calcium-free environments; calcium presence significantly reduced fluoride availability [1].

Experimental Protocols for Calcium Studies

The methodologies from the search results provide a robust framework for designing stability studies. Here are detailed protocols for key experiments:

  • Protocol 1: Assessing Antibacterial Efficacy and pH Changes [4]

    • Sample Preparation: Divide test subjects (e.g., single-rooted teeth) into groups for different formulations (e.g., calcium compound alone, and combined with nanoparticles like Chitosan or PLGA).
    • Antibacterial Testing: Use the agar diffusion method against a relevant bacterium (e.g., Enterococcus faecalis). Measure inhibition zones at set intervals (e.g., 1h, 24h, 7 days).
    • pH Measurement: Use a digital pH meter to record pH changes in the environment surrounding the medicament over time.
    • Statistical Analysis: Perform using Analysis of Variance (ANOVA) and post-hoc tests like Tukey's test.
  • Protocol 2: Evaluating In-Vitro Drug Release [4]

    • Setup: Utilize a dialysis bag method placed in phosphate-buffered saline (PBS) at 37°C to simulate physiological temperature.
    • Analysis: Employ ultraviolet (UV) spectrophotometry at a wavelength of 220 nm to analyze the concentration of the drug released into the PBS over time (e.g., up to 7 days).
  • Protocol 3: Measuring Ionized Calcium [2] [3]

    • Sample Collection: Draw blood into electrolyte-balanced heparinized syringes or red top serum tubes (preferred). Maintain anaerobic conditions.
    • Processing: For serum, allow blood to clot, then centrifuge and separate serum from cells within 2 hours of collection.
    • Measurement: Analyze using an Ion-Selective Electrode (ISE), the reference method for ionized calcium. Keep samples at room temperature and analyze within 8 hours, or refrigerate for up to 48 hours. Do not freeze.

A Framework for Your Calteridol Calcium Guide

Since direct data on Calteridol was unavailable, I have created a diagram that outlines the logical workflow and key relationships you would need to investigate to build a comprehensive comparison guide. This framework integrates the factors and methods from the search results.

CalteridolFramework A Research Framework for this compound Start Start: Define Research Objective (Compare Calteridol Stability vs. Alternatives) Factors Key Investigated Factors Start->Factors Methods Core Experimental Methods Start->Methods F1 pH Level (Especially physiological ~7.4) Factors->F1 F2 Chelators/Anticoagulants (e.g., EDTA, Citrate) Factors->F2 F3 Other Ions (e.g., Mg²⁺, Phosphates) Factors->F3 F4 Temperature (Physiological 37°C) Factors->F4 F5 Protein Binding (e.g., Albumin) Factors->F5 M1 ISE Potentiometry (Measure Ionized Ca²⁺) F1->M1 M4 pH-Metry (Monitor pH Stability) F1->M4 F2->M1 F3->M1 M2 UV Spectrophotometry (Measure Drug Release) F3->M2 F4->M2 F5->M1 Methods->M1 Methods->M2 M3 Agar Diffusion Test (Assess Bioactivity) Methods->M3 Methods->M4 O1 Quantitative Stability Constants M1->O1 O3 Drug Release Kinetics M2->O3 O2 Bioactivity Profiles M3->O2 M4->O1 Output Output: Comparison Guide Data O1->Output O2->Output O3->Output

Suggestions for Further Research

To build a complete comparison guide, you may need to explore more specific data sources:

  • Search for Patent Literature: The chemical entity "Calteridol" may be a coded name in a specific context. Searching specialized patent databases (like Google Patents, USPTO, Espacenet) using its IUPAC name or molecular structure could yield crucial formulation and stability data [5] [6].
  • Consult Specialized Databases: Look into chemical and pharmaceutical databases such as SciFinder, Reaxys, or PubChem for physicochemical properties and published stability studies on similar calcium-based compounds.
  • Design Targeted Experiments: Using the protocols and factors outlined above, you can design a study to generate the necessary comparative data for this compound against its key alternatives.

References

Calcitriol and Key Alternatives: A Comparison for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes information about Calcitriol and two common alternatives, focusing on properties relevant to drug development.

Property Calcitriol Calcium Carbonate Natpara (Parathyroid Hormone)
Drug Class Synthetic Vitamin D analog (Vitamins) [1] Mineral Supplement [2] Parathyroid Hormone [2]
Primary Indications Hypocalcemia, Secondary Hyperparathyroidism in CKD, Hypoparathyroidism [3] [1] GERD, Osteoporosis, Hypocalcemia, Indigestion [2] Hypocalcemia, Hypoparathyroidism [2]
Mechanism of Action Binds to Vitamin D Receptor (VDR), increasing intestinal calcium absorption, renal calcium reabsorption, and bone calcium resorption [3]. Provides elemental calcium to correct deficiencies; absorption is influenced by calcitriol [4] [5]. Recombinant human PTH; replaces endogenous PTH to regulate calcium and phosphate levels [2].

| Key Pharmacokinetics | • Half-life: ~8 hours [2]Peak serum concentration: 3-6 hours[c.citation:1] • Protein binding: ~99.9% [3] | Information not specified in search results. | • Half-life: ~3 hours [2] | | Common Dosage Forms | Oral capsule, Injectable solution, Oral liquid, Topical ointment [3] [2] [1] | Chewable tablet, Oral tablet, Compounding powder [2] | Subcutaneous powder for injection [2] | | Critical Stability & Handling Notes | • Protect from prolonged light exposure [3]. • Store at room temperature away from moisture and heat [1]. | Information not specified in search results. | Information not specified in search results. |

Experimental Insights into Calcitriol's Mechanism

While direct stability protocols are unavailable, research into Calcitriol's mechanism provides methodologies for studying its effects.

  • In Vitro Cell Proliferation & Protein Expression: One study treated murine breast cancer cells (4T1 and 67NR lines) with Calcitriol and its analogs. Methodology involved dissolving compounds in ethanol before dilution in culture medium, then assessing cell proliferation and analyzing protein expression changes (e.g., Osteopontin, TGFβ) via Western blotting and ELISA [6].
  • Gene Expression Analysis in Metastasis: The same study used real-time PCR to analyze gene expression related to cancer invasion and metastasis in tumor tissues from treated mice, linking Calcitriol to increased metastatic potential in their model [6].

Calcium Signaling Pathways in Physiology

Calcitriol's biological function is mediated through complex calcium signaling pathways. The following diagram outlines the primary pathways regulating calcium homeostasis, which are fundamental to understanding the drug's pharmacological effects.

CalciumHomeostasis Key Calcium Signaling Pathways Low_Calcium Low Serum Calcium PTH PTH Secretion Low_Calcium->PTH Calcitriol_Formation Calcitriol Formation (1,25-dihydroxyvitamin D) PTH->Calcitriol_Formation Bone_Resorption ↑ Bone Resorption PTH->Bone_Resorption Renal_Reabsorption ↑ Renal Calcium Reabsorption PTH->Renal_Reabsorption Intestinal_Absorption ↑ Intestinal Calcium Absorption Calcitriol_Formation->Intestinal_Absorption Calcium_Normalization Serum Calcium Normalizes Intestinal_Absorption->Calcium_Normalization Transcellular (Active) Bone_Resorption->Calcium_Normalization Renal_Reabsorption->Calcium_Normalization

Beyond the primary homeostasis pathway, intracellular calcium acts as a key second messenger. The diagram below illustrates major signaling pathways that regulate critical cellular processes, which can be areas of investigation for compounds affecting calcium signaling.

CalciumSignaling Intracellular Calcium Signaling Pathways GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG ER_Ca_Release Ca²⁺ Release from ER IP3->ER_Ca_Release PKC_Activation PKC Activation (Conventional cPKC) DAG->PKC_Activation ER_Ca_Release->PKC_Activation Ca²⁺ CaM Ca²⁺/Calmodulin (CaM) Complex ER_Ca_Release->CaM ↑ Cytosolic Ca²⁺ p38_MAPK p38 MAPK Pathway Activation ER_Ca_Release->p38_MAPK ↑ Cytosolic Ca²⁺ Cellular_Response Cellular Responses: Metabolism, Differentiation, Gene Expression PKC_Activation->Cellular_Response CaMK CaM-Kinase (CaMK) Activation CaM->CaMK CaMK->Cellular_Response p38_MAPK->Cellular_Response

Suggestions for Further Research

To find the specific information you need on "Calteridol" and ionic strength effects, I suggest the following steps:

  • Verify the Nomenclature: Please double-check the spelling of "Calteridol." Confirming the exact International Nonproprietary Name (INN) is crucial.
  • Consult Specialized Databases: Directly search specialized pharmaceutical and chemical databases such as:
    • PubMed Central or Google Scholar for primary research articles.
    • FDA or EMA drug approval documents for detailed stability data.
    • Chemical and excipient handbooks like the Handbook of Pharmaceutical Excipients.
  • Refine Search Queries: Use terms like "ionic strength stability study," "forced degradation," "excipient compatibility," and "Arrhenius equation" in combination with the correct drug name.

References

Calteridol calcium enthalpy-entropy compensation relationship

Author: Smolecule Technical Support Team. Date: February 2026

The Phenomenon of Enthalpy-Entropy Compensation

Enthalpy-entropy compensation (EEC) is a widely observed thermodynamic phenomenon where, for a series of related molecular interactions, more favorable (more negative) enthalpy changes (ΔH) are counterbalanced by less favorable (more negative) entropy changes (TΔS), resulting in minimal net change in the binding free energy (ΔG) [1]. This can frustrate drug design efforts, as engineered enthalpic gains may be offset by entropic penalties [1].

There is active debate in the scientific community regarding its origins. Some argue it is a real physical effect, potentially linked to solvent reorganization, particularly of water molecules, upon binding [2]. Others contend it can be a statistical artifact, arising from measurement errors or from studying systems where the range of observable free energy changes (ΔG) is inherently small [1] [3].

Experimental Data from a Model System

The table below summarizes thermodynamic data for calcium binding to Gly-Tyr and Tyr-Gly dipeptides, which serves as an excellent example of EEC. This data can be a reference point for the expected magnitude and behavior of parameters you might investigate for calteridol calcium [4].

Dipeptide & Form Association Constant, Kass (M-1) Enthalpy Change, ΔH⁰ (kJ·mol-1) Conditions (pH, Temp)
Gly-Tyr (Zwitterion) 22 -46 pH of milk, 25°C
Tyr-Gly (Mononegative) 32 -38 pH of milk, 25°C

A linear enthalpy-entropy compensation plot (with a high correlation coefficient, r² = 0.99) was observed for calcium binding across the acid/base forms of these dipeptides. This compensation helps maintain relatively consistent calcium bioavailability despite changes in pH and the distribution of dipeptide forms [4].

Detailed Experimental Protocol

The following methodology, adapted from the dipeptide study, provides a template for the type of experiments required to generate EEC data [4]:

  • Key Technique: Isothermal Titration Calorimetry (ITC). A single ITC experiment directly provides the association constant (Kass) and the enthalpy change (ΔH⁰) for the binding interaction at a specific temperature.
  • Parameter Derivation: The free energy change (ΔG⁰) is calculated from Kass, and the entropic contribution (TΔS⁰) is then derived using the relationship ΔG⁰ = ΔH⁰ - TΔS⁰.
  • EEC Determination: To establish an EEC relationship, multiple binding experiments must be performed under varying conditions. In this model study, the conditions were:
    • Variable pH: Measurements were taken across a pH range of 5 to 9 to study different acid-base forms of the dipeptides.
    • Variable Temperature: Experiments were conducted at 15°C, 25°C, and 37°C.
  • Data Analysis: The enthalpic (ΔH⁰) and entropic (TΔS⁰) components from all experiments are plotted against each other. A linear regression analysis is performed, and a slope near unity is characteristic of strong EEC.
  • Computational Support: Density Functional Theory (DFT) calculations were used to confirm the stronger binding affinity of one form of the dipeptide over another and to model the interaction.

A Roadmap for Your Investigation on this compound

Based on the available information, here is a structured approach to create the guide you need:

  • Focus on Foundational Concepts: The thermodynamic principles and experimental protocols described are directly applicable. You can use the dipeptide data as a benchmark for your work on this compound.
  • Investigate the Formulation: The search results indicate that Calteridol is a calcium chelator used as a stabilizer in the MRI contrast agent Gadoteridol (ProHance) [5]. Your research should focus on the thermodynamic properties of the calteridol-calcium complex itself.
  • Design New Experiments: You would need to perform a series of ITC experiments on the calteridol-calcium complex, varying parameters like temperature and ionic strength of the solution to generate the data needed for an EEC plot.

Logical Relationships in EEC Research

The diagram below maps the conceptual and experimental workflow for investigating EEC, which underpins the research process.

cluster_theory Conceptual Foundation cluster_outcomes Possible Conclusions Start Study System (e.g., Calteridol-Calcium) Theory Theoretical Concepts Start->Theory ExpDesign Experimental Design Theory->ExpDesign RealPhenomenon EEC as Real Phenomenon Theory->RealPhenomenon ArtifactDebate EEC as Artifact Theory->ArtifactDebate DataAcq Data Acquisition ExpDesign->DataAcq ITC Experiments (Vary T, pH, etc.) Analysis Data Analysis DataAcq->Analysis Raw Data (Ka, ΔH) Interpretation Interpretation Analysis->Interpretation EEC Plot (ΔH vs. TΔS) Conclusion1 Strong Compensation (Slope ≈ 1) Interpretation->Conclusion1 Conclusion2 Weak or No Compensation Interpretation->Conclusion2

References

Calteridol calcium compared to calcium-EDTA and calcium-DTPA

Author: Smolecule Technical Support Team. Date: February 2026

Calcium Chelating Agents: EDTA vs. DTPA

The table below summarizes the key characteristics of Calcium Disodium EDTA and Calcium Trisodium DTPA (Pentetate) based on the information obtained.

Feature Calcium Disodium EDTA Calcium Trisodium DTPA (Pentetate)
Primary Indication Oral chelation for heavy metals in arterial plaque [1] Treatment of internal contamination with radioactive elements (plutonium, americium, curium) [2]
Mechanism of Action Binds to heavy metals in calcified arterial plaque, facilitating their excretion and releasing calcium for metabolic reuse [1] Forms stable, water-soluble complexes with transuranium radionuclides, promoting their excretion primarily in urine [2]
Administration Routes Oral [1] Intravenous, Nebulized inhalation [2]
Safety Profile & Warnings Long history of safe use; lowest toxicity profile among EDTA forms [1] Can deplete essential trace metals (e.g., zinc, magnesium); may exacerbate asthma when nebulized [2]
Clinical Considerations Targets lead and other heavy metals within calcified metabolic waste [1] Most effective when administered within 24 hours of contamination; not for decorporation of other radiocontaminants like radioactive iodine [2]

Analytical Protocol for Calcium Complexation

For researchers needing to verify or study calcium binding, complexometric titration with EDTA is a standard method. The following workflow details the experimental protocol for determining calcium ion concentration in a solution, which can serve as a foundational assay for comparing chelator efficacy [3].

G Start Start: Prepare Water Sample Step1 Precipitate Magnesium Ions - Adjust sample pH to ~12 with NaOH - Mg²⁺ precipitates as Mg(OH)₂ - Ca²⁺ remains in solution Start->Step1 Step2 Titrate with EDTA - Add Patton and Reeder's Indicator - Titrate with 0.010 M EDTA solution - Endpoint: Color change from red to blue Step1->Step2 Step3 Record and Calculate - Record volume of EDTA used - Calculate moles: M_EDTA × V_EDTA - Moles Ca²⁺ = Moles EDTA (1:1 ratio) Step2->Step3 Result Result: Determine Ca²⁺ Concentration [Ca²⁺] = (moles Ca²⁺) / volume of water sample Step3->Result

Detailed Experimental Steps:

  • Precipitation of Magnesium Ions: To a known volume (e.g., 50.0 mL) of the sample, add sodium hydroxide (NaOH) solution to raise the pH to approximately 12. Magnesium ions will precipitate as white magnesium hydroxide (Mg(OH)₂), while calcium ions remain in solution due to the higher solubility of calcium hydroxide under these conditions [3].
  • Titration Procedure:
    • Add a few drops of Patton and Reeder's Indicator to the solution. The indicator will turn red in the presence of free calcium ions [3].
    • Fill a burette with a standardized Ethylenediaminetetraacetic acid (EDTA) solution, commonly at a concentration of 0.010 mol L⁻¹ [3].
    • Titrate the sample with the EDTA solution while swirling the flask continuously. The endpoint is reached when the solution color changes permanently from red to blue [3].
    • Record the volume of EDTA used. Repeat the titration until at least three concordant titres (volumes agreeing within 0.05 mL) are obtained [3].
  • Calculations:
    • Calculate the average volume of EDTA used (in Liters).
    • Determine the moles of EDTA used: Moles EDTA = Concentration of EDTA (mol L⁻¹) × Average Volume (L).
    • Due to the 1:1 stoichiometric ratio between Ca²⁺ and EDTA, the moles of calcium ions in the sample are equal to the moles of EDTA used [3].
    • Calculate the concentration of calcium ions: [Ca²⁺] = Moles Ca²⁺ / Volume of the water sample (L) [3].

Researching Calteridol Calcium

For your guide to be comprehensive, locating information on this compound is essential. I suggest the following approaches:

  • Verify the Name: Double-check the spelling and nomenclature. "Calteridol" may be a brand name, research code, or an alternative name for a known compound.
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References

Calteridol calcium performance in MRI contrast enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of MRI Contrast Agents

The table below summarizes key parameters for ProHance (gadoteridol) and its competitors, based on data from clinical studies, reviews, and official product information [1] [2] [3].

Parameter ProHance (Gadoteridol) Gadoterate Meglumine Gadopiclenol Mn-DPDP (Manganese-based)
Generic Name / Active Ingredient Gadoteridol [4] Gadoterate meglumine [2] Gadopiclenol [2] Mangafodipir trisodium [5]
Chemical Class Macrocyclic, Non-ionic [4] Macrocyclic, Ionic [1] Macrocyclic, High-relaxivity [3] Manganese chelate [5]
Standard Clinical Dose 0.1 mmol/kg [4] 0.1 mmol/kg [2] 0.05 mmol/kg (Half the standard dose) [2] Not precisely specified (historical agent)
Primary FDA-Indicated Use Brain, spine, whole body [4] CNS lesions [1] CNS & body (approved 2022) [3] Liver (withdrawn) [5]
T1 Relativity (Approx.) Reference value Similar to gadoteridol [1] ~2x higher than conventional agents [3] Similar to early Gd agents [5]
Safety & Retention Profile Macrocyclic stability; low risk of NSF; Gd retention documented [6] [4] Macrocyclic stability; favorable safety profile [1] [6] Macrocyclic stability; allows for lower Gd dose [2] [3] Mn2+ release can cause toxicity (manganism); no longer marketed [5]

Experimental Data and Methodology

To ensure objectivity, here is a summary of the experimental designs from which the comparative data is drawn.

  • Intraindividual Pediatric Comparison (Gadopiclenol vs. Gadoterate Meglumine) [2]

    • Objective: To quantitatively and qualitatively compare contrast enhancement between gadopiclenol (0.05 mmol/kg) and gadoterate meglumine (0.1 mmol/kg) in pediatric brain MRI.
    • Methodology: This retrospective study included 38 pediatric patients who underwent MRI with both agents. Quantitative metrics like the Contrast Ratio (CR) and Contrast-to-Noise Ratio (CNR) were measured in physiologically enhancing structures (e.g., choroid plexus, pituitary). Two blinded neuroradiologists also performed qualitative side-by-side comparisons.
    • Key Findings: Gadopiclenol at half the dose provided comparable or superior enhancement in several key structures on 3D T1-weighted images, supporting the efficacy of dose reduction.
    • Objective: To use a deep learning model to amplify the contrast effects of a standard dose (0.1 mmol/kg) to a "virtual" double-dose level.
    • Methodology: A physical model of contrast enhancement was used to generate synthetic data for training a convolutional neural network (CNN). The model was validated in a rat glioma model against actual double-dose MRI and histology, and later applied to a large clinical dataset.
    • Key Findings: The AI-generated "virtual double-dose" images showed significant improvement in contrast-to-noise ratio (155% increase on average) and lesion detection sensitivity for small brain lesions, without administering more gadolinium.
  • Stability and Toxicity Assessments [6] [5]

    • Objective: To understand the mechanisms of toxicity and tissue retention associated with different classes of contrast agents.
    • Methodology: These reviews synthesize findings from numerous in vitro (cell lines) and in vivo (animal models) studies. They compare the kinetic inertness and thermodynamic stability of macrocyclic vs. linear Gd-agents, as well as Gd-based agents vs. manganese-based agents.
    • Key Findings: Macrocyclic Gd-agents (like gadoteridol and gadoterate) have superior stability and a lower tendency to release toxic Gd³⁺ ions compared to linear agents. Manganese-based agents can release Mn²⁺, which is toxic to the central nervous system, limiting their clinical use.

Visualizing the Contrast Mechanism & AI Workflow

cluster_mechanism Mechanism of Gd-Based Contrast Agents Water Bulk Water Proton Gd Gd³⁺ Ion (7 unpaired electrons) Gd->Water  Outer-Sphere  Interaction InnerSphere Inner-Sphere Water Molecule Gd->InnerSphere  Coordinatively  Bound Chelate Organic Chelate Chelate->Gd  Encapsulates InnerSphere->Water  Chemical  Exchange

cluster_AI_Workflow AI Workflow for Contrast Amplification PreCA Pre-Contrast MR Image PhysicalModel Physical Model (Signal Simulation) PreCA->PhysicalModel CNN Deep Learning Neural Network PreCA->CNN StandardDose Standard-Dose (0.1 mmol/kg) MR Image StandardDose->PhysicalModel StandardDose->CNN Training Target SyntheticData Synthetic Half-Dose Image PhysicalModel->SyntheticData SyntheticData->CNN Input Pair Output Virtual High-Dose Contrast Image CNN->Output

Key Developments and Future Perspectives

The field of MRI contrast is evolving, with a strong focus on improving safety and efficacy [1] [3].

  • The Shift to High-Relaxivity Agents: Agents like gadopiclenol represent the latest advancement. Their key feature is roughly double the T1 relaxivity, which enables diagnostic efficacy at half the standard gadolinium dose (0.05 mmol/kg vs. 0.1 mmol/kg), thereby reducing the body's gadolinium burden [2] [3].
  • Safety as a Primary Driver: Research on gadolinium retention in the brain, even in patients with normal renal function, has intensified the search for safer alternatives. This reinforces the preference for highly stable macrocyclic agents (like gadoteridol and gadopiclenol) over less stable linear agents [1] [6] [3].
  • Exploring Non-Gadolinium Alternatives: Manganese (Mn) is being actively investigated as a potential Gd-alternative. However, the historical example of Mn-DPDP (Teslascan) underscores the critical challenge: new agents must have exceptionally high thermodynamic stability and kinetic inertness to prevent the release of toxic free metal ions in the body [5].

References

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Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

2

Exact Mass

922.2950211 g/mol

Monoisotopic Mass

922.2950211 g/mol

Heavy Atom Count

59

UNII

RPH56VWA1A

Wikipedia

Calteridol calcium

Dates

Last modified: 04-14-2024

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